molecular formula C17H23NO3 B15561110 Mesembrenol

Mesembrenol

カタログ番号: B15561110
分子量: 289.4 g/mol
InChIキー: PQBHZMSTECYZLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mesembrenol is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBHZMSTECYZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Mesembrenol from Sceletium tortuosum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of mesembrenol (B12402132), one of the principal psychoactive alkaloids found in the South African succulent, Sceletium tortuosum (commonly known as Kanna). The following sections detail the historical context of its discovery, in-depth experimental protocols for its extraction and purification, quantitative data regarding its biological activity, and a visual representation of its known signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of Sceletium tortuosum and its constituent alkaloids.

Introduction: The Alkaloids of Sceletium tortuosum

Sceletium tortuosum has a long history of traditional use by the indigenous peoples of Southern Africa for its mood-enhancing and stress-relieving properties. Scientific investigation into the plant's chemical constituents began in the early 20th century, with the first report of alkaloids in Sceletium tortuosum by Zwicky in 1914. Subsequent research led to the isolation and characterization of a group of structurally related compounds known as the mesembrine (B35894) alkaloids.

The four major mesembrine alkaloids found in Sceletium tortuosum are mesembrine, mesembrenone, mesembranol, and this compound. These compounds are believed to be responsible for the plant's pharmacological effects, primarily through their action as serotonin (B10506) reuptake inhibitors and phosphodiesterase-4 (PDE4) inhibitors.[1][2] this compound, while often present in lower concentrations than mesembrine and mesembrenone, contributes significantly to the overall bioactivity of Sceletium extracts. The structural elucidation of these alkaloids was a significant focus of research in the mid-20th century, with notable contributions from researchers such as Popelak, Lettenbauer, and Jeffs.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Sceletium tortuosum involves a multi-step process of extraction, separation, and purification. The following protocols are a synthesis of methodologies reported in the scientific literature.

Extraction

The initial step involves the extraction of the crude alkaloid mixture from the dried plant material. Both solvent extraction and acid-base extraction methods have been proven effective.

2.1.1. Solvent Extraction Protocol

This method utilizes organic solvents to dissolve the alkaloids from the plant matrix.

  • Plant Material: 100g of dried, powdered Sceletium tortuosum plant material.

  • Solvent: 500 mL of methanol (B129727) or ethanol.

  • Procedure:

    • Combine the powdered plant material with the solvent in a suitable flask.

    • Agitate the mixture using a magnetic stirrer or sonicator for 2-4 hours at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the solvent extract.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum alkaloid recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

2.1.2. Acid-Base Extraction Protocol

This method takes advantage of the basic nature of alkaloids to separate them from other plant constituents.

  • Plant Material: 100g of dried, powdered Sceletium tortuosum plant material.

  • Reagents: 0.1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (B78521) (NaOH), Dichloromethane (B109758) (CH2Cl2).

  • Procedure:

    • Macerate the plant material in 500 mL of 0.1 M HCl for 24 hours.

    • Filter the acidic solution to remove the plant material.

    • Wash the acidic solution with 3 x 150 mL of dichloromethane to remove non-basic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous solution to approximately 9-10 with 1 M NaOH.

    • Extract the now basic aqueous solution with 3 x 150 mL of dichloromethane. The alkaloids will partition into the organic layer.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Purification

The crude extract contains a mixture of alkaloids and other impurities. Chromatographic techniques are employed to separate and purify this compound.

2.2.1. Column Chromatography

This technique is used for the initial fractionation of the crude extract.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of dichloromethane and methanol (e.g., starting with 100% CH2Cl2 and gradually increasing the polarity by adding methanol).

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the final purification of this compound to a high degree of purity.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) hydroxide to improve peak shape.[3] A typical gradient might start at 20% acetonitrile and increase to 80% over 30 minutes.

  • Detection: UV detection at approximately 280 nm.

  • Procedure:

    • Dissolve the partially purified this compound fraction in the initial mobile phase.

    • Inject the sample onto the HPLC system.

    • Collect the fraction corresponding to the this compound peak.

    • Evaporate the solvent to obtain pure this compound.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to the isolation and biological activity of this compound.

Table 1: Yield and Purity of Mesembrine Alkaloids from Sceletium tortuosum
Alkaloid Isolation Method Yield (mg from 500g dried plant material) Purity (%)
MesembrineHigh-Speed Countercurrent Chromatography (HSCCC)482.498.5
MesembrenoneHigh-Speed Countercurrent Chromatography (HSCCC)545.298.4
This compoundHigh-Speed Countercurrent Chromatography (HSCCC)300.098.2
MesembranolHigh-Speed Countercurrent Chromatography (HSCCC)47.8Not Reported

Data adapted from Shikanga et al. (2011).[4]

Table 2: Biological Activity of this compound
Target Assay Value
Serotonin Transporter (SERT)Ki63 nM[5]
Phosphodiesterase-4B (PDE4B)IC5016 µg/ml

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant Sceletium tortuosum (Dried, Powdered) extraction Extraction (Solvent or Acid-Base) plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractions This compound-Rich Fractions column_chrom->fractions hplc HPLC (C18 Reverse-Phase) fractions->hplc pure_this compound Pure this compound hplc->pure_this compound characterization Characterization (NMR, MS) pure_this compound->characterization

Figure 1: General workflow for the isolation of this compound.
Signaling Pathways

signaling_pathways cluster_0 Serotonin Reuptake Inhibition cluster_1 Phosphodiesterase-4 (PDE4) Inhibition serotonin Serotonin sert SERT serotonin->sert Binds reuptake Reuptake sert->reuptake mesembrenol_sert This compound mesembrenol_sert->sert Inhibits atp ATP ac Adenylyl Cyclase atp->ac camp cAMP ac->camp pde4 PDE4 camp->pde4 Hydrolysis pka PKA Activation camp->pka amp 5'-AMP pde4->amp creb CREB Signaling pka->creb mesembrenol_pde4 This compound mesembrenol_pde4->pde4 Inhibits

Figure 2: Signaling pathways of this compound.

Characterization of this compound

The definitive identification and structural elucidation of this compound are accomplished using modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) provide detailed information about the connectivity and stereochemistry of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pattern of the molecule, which provides further structural information and can be used for identification in complex mixtures.

Conclusion

The isolation and characterization of this compound from Sceletium tortuosum have been instrumental in understanding the plant's pharmacological properties. The methodologies outlined in this guide provide a robust framework for researchers to obtain pure this compound for further pharmacological and clinical investigation. The quantitative data on its biological activity highlight its potential as a therapeutic agent, particularly in the context of mood and cognitive disorders. The continued study of this compound and its related alkaloids is a promising avenue for the development of novel therapeutics.

References

The Alkaloid Mesembrenol: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesembrenol, a key psychoactive alkaloid of the mesembrine (B35894) class, has garnered significant scientific interest for its potential therapeutic applications, particularly in the realm of mental health. This technical guide provides an in-depth exploration of the natural origins and biosynthetic pathways of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of the underlying biochemical processes. This document synthesizes current knowledge to facilitate further research and development of this compound-based therapeutics.

Natural Sources of this compound

This compound is predominantly found in succulent plants belonging to the Sceletium genus, which is indigenous to Southern Africa. These plants, colloquially known as "kanna" or "kougoed," have a long history of use in traditional medicine for their mood-elevating and anxiety-reducing properties.

Primary Botanical Sources

The principal natural source of this compound is Sceletium tortuosum .[1][2][3][4][5][6] This species is the most well-studied and commercially utilized plant for the extraction of mesembrine alkaloids. Other species within the Sceletium genus also contain this compound, albeit often in different concentrations and alkaloid profiles. These include:

  • Sceletium expansum[1]

  • Sceletium strictum[1]

  • Sceletium varians[1]

  • Sceletium emarcidum[1]

Interestingly, this compound has also been identified in plant species outside of the Aizoaceae family, specifically within the Narcissus genus (Amaryllidaceae), indicating a broader, though less concentrated, distribution in the plant kingdom.

Quantitative Analysis of this compound in Plant Material

The concentration of this compound and other mesembrine alkaloids in Sceletium tortuosum can exhibit significant variability. This variation is influenced by factors such as genetics, geographical location, climate, cultivation practices, and post-harvest processing, including fermentation.[7] The total alkaloid content in dried S. tortuosum plant material can range from as low as 0.05% to as high as 2.3%.[1]

Plant SpeciesAlkaloidConcentration Range (% of dry weight)Analytical MethodReference
Sceletium tortuosumTotal Alkaloids0.05 - 2.3Not Specified[1]
Sceletium tortuosumMesembrineVariable, major constituentHPLC, GC-MS[3][8]
Sceletium tortuosumThis compoundPresent, concentration lower than mesembrineHPLC, GC-MS[3][8]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving the convergence of pathways derived from the aromatic amino acids L-phenylalanine and L-tyrosine. While the complete enzymatic cascade has not been fully elucidated, key precursors and intermediates have been identified through radiolabeling experiments.

Precursors and Core Structure Formation

The foundational structure of mesembrine alkaloids, the octahydroindole ring system, is constructed from two primary building blocks:

  • An aromatic C6-C2 unit derived from L-phenylalanine .

  • A C6-C2N unit originating from L-tyrosine .[1]

The O- and N-methyl groups characteristic of many mesembrine alkaloids are contributed by S-adenosyl-L-methionine (SAM), with the S-methyl group of L-methionine serving as the methyl donor.[1]

Late Stages of Biosynthesis and the Role of Sceletenone

Experimental evidence strongly suggests that the introduction of the second aromatic oxygen function occurs at a late stage in the biosynthetic pathway.[9] A key intermediate in this latter part of the synthesis is sceletenone .[1][9] Tracer experiments have demonstrated that sceletenone serves as an efficient precursor to (-)-mesembrenol.[9] This indicates that the formation of the core octahydroindole skeleton precedes the final modifications that yield the diverse array of mesembrine alkaloids, including this compound.

The proposed late-stage biosynthetic sequence involves the conversion of sceletenone to other alkaloids such as mesembrine and this compound.[1][9]

Mesembrenol_Biosynthesis Phe L-Phenylalanine C6C2 Aromatic C6-C2 Unit Phe->C6C2 Tyr L-Tyrosine C6C2N C6-C2N Unit Tyr->C6C2N Octahydroindole Octahydroindole Ring System C6C2->Octahydroindole Michael Addition C6C2N->Octahydroindole Michael Addition Sceletenone Sceletenone Octahydroindole->Sceletenone Late Stage Intermediate This compound This compound Sceletenone->this compound Reduction Mesembrine Mesembrine & other alkaloids Sceletenone->Mesembrine

Figure 1: Proposed Biosynthetic Pathway of this compound.

Experimental Protocols

The isolation, identification, and quantification of this compound from its natural sources require a combination of extraction, chromatographic, and spectroscopic techniques.

Extraction and Isolation of Mesembrine Alkaloids

A common and effective method for the extraction of mesembrine alkaloids from plant material is acid-base extraction.[1] This technique leverages the basic nature of alkaloids to separate them from other plant constituents.

Protocol: Acid-Base Extraction of Mesembrine Alkaloids from Sceletium tortuosum

  • Maceration and Sonication:

    • Add 5 g of dried and powdered S. tortuosum plant material to 100 ml of dichloromethane (B109758) (CH2Cl2).[8]

    • Sonicate the mixture for 15 minutes to facilitate cell wall disruption and solvent penetration.[8]

    • Filter the solution using Whatman® GF/C filter paper.[8]

    • Repeat the extraction process three times with fresh solvent for exhaustive extraction.[8]

  • Liquid-Liquid Partitioning (Acidic Extraction):

    • Combine the filtrates and partition against 0.25 M sulfuric acid (H2SO4).[8]

    • Separate the aqueous acidic layer containing the protonated alkaloids from the organic CH2Cl2 layer.

    • Repeat this partitioning step three times to ensure complete transfer of alkaloids into the aqueous phase.[8]

  • Basification and Re-extraction:

    • Adjust the pH of the combined acidic aqueous fractions to 9 with the addition of 20% (v/v) ammonia (B1221849) solution.[8]

    • Add 50 ml of CH2Cl2 to the basified solution, shake vigorously, and allow the layers to separate.[8] The deprotonated alkaloids will partition back into the organic phase.

    • Collect the organic layer and repeat the extraction of the aqueous phase twice more with fresh CH2Cl2.[8]

  • Drying and Concentration:

    • Combine the final CH2Cl2 extracts and evaporate to dryness under reduced pressure to yield the crude alkaloid extract.[8]

Extraction_Workflow Plant Dried S. tortuosum (5g) Solvent1 Add CH2Cl2 (100ml) Plant->Solvent1 Sonication Sonicate (15 min) & Filter Solvent1->Sonication Repeat1 Repeat 3x Sonication->Repeat1 Filtrate Combined CH2Cl2 Filtrates Repeat1->Filtrate Acid Partition with 0.25M H2SO4 Filtrate->Acid Repeat2 Repeat 3x Acid->Repeat2 Aqueous Acidic Aqueous Phase Repeat2->Aqueous Base Adjust pH to 9 (Ammonia) Aqueous->Base Solvent2 Extract with CH2Cl2 Base->Solvent2 Repeat3 Repeat 3x Solvent2->Repeat3 Organic Combined CH2Cl2 Extracts Repeat3->Organic Evap Evaporate to Dryness Organic->Evap Crude Crude Alkaloid Extract Evap->Crude

Figure 2: Experimental Workflow for Alkaloid Extraction.
Purification and Quantification

Further purification of the crude extract is typically achieved using chromatographic techniques, such as flash chromatography or preparative high-performance liquid chromatography (HPLC).[5][8] The quantification of this compound is commonly performed using analytical HPLC coupled with a photodiode array (PDA) detector or mass spectrometry (MS).

Protocol: HPLC Quantification of Mesembrine Alkaloids

  • Instrumentation: High-Performance Liquid Chromatography system with a PDA detector.

  • Column: C18 column (e.g., 21.2 x 250 mm, 5 µm for semi-preparative; analytical columns will have smaller dimensions).[8]

  • Mobile Phase: An isocratic mobile phase consisting of 0.1% ammonia in water (A) and acetonitrile (B52724) (B) in a 50:50 ratio.[8]

  • Flow Rate: 14 ml/min for semi-preparative separation.[8]

  • Detection Wavelength: 228 nm.[10][11]

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Validation Parameters for HPLC Method

ParameterTypical Value/RangeReference
Linearity (Correlation Coefficient)>0.99[10][11][12]
Accuracy94.8 - 103.6%[10][11]
Inter-day Precision (RSD)< 3%[10][11]
Recovery95 - 105%[10][11][12]
Limit of Quantitation (LOQ)100 ng/ml[10][11][12]
Limit of Detection (LOD)200 ng/ml[10][11][12]

More sensitive quantification can be achieved using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS), which offers lower limits of quantification (around 10 ng/mL in plasma).[2][13][14]

Conclusion

This compound stands out as a significant natural product with considerable therapeutic potential. A thorough understanding of its natural distribution and biosynthetic origins is crucial for its sustainable sourcing, quality control, and the potential for synthetic or semi-synthetic production. The methodologies outlined in this guide provide a solid foundation for researchers to extract, quantify, and further investigate this compound and its related alkaloids. Future research should focus on the complete elucidation of the enzymatic steps in the biosynthetic pathway, which could open avenues for biotechnological production and the development of novel derivatives with enhanced pharmacological properties.

References

Physical and chemical properties of Mesembrenol alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Mesembrenol (B12402132)

Introduction

This compound is a psychoactive alkaloid belonging to the mesembrine (B35894) class of compounds. It is naturally found in the plant Sceletium tortuosum, a succulent native to South Africa that has a long history of traditional use for mood elevation and stress reduction.[1][2] Alongside related alkaloids like mesembrine and mesembrenone, this compound is a subject of significant scientific interest for its potential therapeutic applications, particularly in the fields of anxiety and depression.[1][3]

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a review of its primary biological mechanisms of action. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

The fundamental properties of this compound have been characterized primarily through computational methods and spectral analysis. These properties are essential for its purification, identification, and application in further research.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol[4]
CAS Number 25516-15-8
Molecular Formula C₁₇H₂₃NO₃
Molecular Weight 289.37 g/mol (289.4 g/mol computed)
Monoisotopic Mass 289.16779360 Da
Topological Polar Surface Area 41.9 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
XLogP3 2.3
Complexity 399

Spectral Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups. While specific spectral data can vary slightly based on the solvent and instrumentation used, the primary methods for characterization are consistent.

Table 2: Key Spectroscopic Data for this compound Characterization

TechniqueInformation ProvidedReference
¹H-NMR Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
¹³C-NMR Determines the number and types of carbon atoms, including their chemical environment within the molecular skeleton.
Mass Spectrometry (MS) Confirms the molecular weight and provides fragmentation patterns that help in structural identification. Techniques like RP-HPLC-QTOF-MS are used.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as hydroxyl (-OH) and amine (-N-CH₃) groups, based on their vibrational frequencies.

Experimental Protocols

The isolation and analysis of this compound from its natural source, Sceletium tortuosum, involve multi-step procedures designed to separate it from other plant constituents and related alkaloids.

Isolation and Purification Workflow

A common strategy for isolating this compound involves an initial solvent extraction followed by acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds. Subsequent chromatographic techniques are then used for purification.

Caption: General workflow for the isolation of this compound.
Detailed Methodology: Acid-Base Extraction

This protocol is a representative method for extracting a crude alkaloid mixture from plant material.

  • Extraction:

    • Add dried, powdered Sceletium tortuosum plant material (e.g., 5 g) to a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) (e.g., 100 ml).

    • Sonication for approximately 15 minutes to facilitate cell lysis and extraction of alkaloids.

    • Filter the solution to separate the solvent extract from the solid plant material.

    • Repeat the extraction process on the plant material two more times with fresh solvent to maximize yield. Combine all filtrates.

  • Acid Partitioning:

    • Combine the filtrates and perform a liquid-liquid partition with a dilute acid, such as 0.25M sulfuric acid. This protonates the basic alkaloids, making them soluble in the aqueous acidic phase.

    • Separate the aqueous phase from the organic phase.

    • Repeat this partitioning step three times to ensure complete transfer of alkaloids to the aqueous phase.

  • Basification and Re-extraction:

    • Combine the aqueous acidic fractions.

    • Adjust the pH of the solution to approximately 9 by adding a base, such as 20% (v/v) ammonia (B1221849) solution. This deprotonates the alkaloids, making them soluble in an organic solvent again.

    • Add dichloromethane to the basified solution and shake vigorously to extract the free-base alkaloids back into the organic phase.

    • Allow the layers to separate and collect the organic phase. Repeat this extraction three times.

  • Drying and Concentration:

    • Combine the final organic extracts.

    • Dry the solution over an anhydrous salt (e.g., sodium sulfate) to remove residual water.

    • Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Detailed Methodology: HPLC Purification

Semi-preparative High-Performance Liquid Chromatography (HPLC) is used to separate this compound from other alkaloids in the crude extract.

  • Sample Preparation: Dissolve the crude alkaloid extract in the HPLC mobile phase to a known concentration (e.g., 50 mg/ml) and filter through a syringe filter (e.g., 0.45 µm) before injection.

  • HPLC System and Column:

    • System: A semi-preparative HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A reverse-phase C18 column is typically used (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase and Elution:

    • An isocratic or gradient mobile phase is used. A common mobile phase consists of an aqueous component with a modifier and an organic solvent. For example, a mixture of 0.1% ammonia in water (Solvent A) and acetonitrile (B52724) (Solvent B).

    • A typical isocratic condition might be 50% Solvent B at a flow rate of 14 ml/min.

  • Detection and Fraction Collection:

    • Monitor the elution at a suitable UV wavelength (e.g., 228 nm or 254 nm).

    • Collect the fraction corresponding to the retention time of this compound, which is determined by running an analytical standard or by subsequent analysis of collected fractions.

Biological Activity and Signaling Pathways

This compound, along with other major alkaloids in Sceletium tortuosum, exerts its biological effects primarily through interaction with key targets in the central nervous system.

Serotonin (B10506) Transporter (SERT) Inhibition

A primary mechanism of action for mesembrine-class alkaloids is the inhibition of the serotonin transporter (SERT). SERT is a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, this compound increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is analogous to that of Selective Serotonin Reuptake Inhibitors (SSRIs).

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicle serotonin_pre Serotonin vesicle->serotonin_pre Release sert SERT serotonin_synapse Serotonin serotonin_pre->serotonin_synapse receptor 5-HT Receptor signal Signal Transduction receptor->signal serotonin_synapse->sert Reuptake serotonin_synapse->receptor Binding This compound This compound This compound->sert Inhibits

Caption: this compound inhibits serotonin reuptake at the synapse.
Phosphodiesterase 4 (PDE4) Inhibition

Mesembrine alkaloids also act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in intracellular signaling. PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is implicated in processes of neuroplasticity, cognition, and inflammation.

G ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene

Caption: PDE4 inhibition by this compound increases cAMP levels.

Conclusion

This compound is a structurally defined alkaloid with significant, measurable effects on key neurological pathways. Its physical and chemical properties are well-characterized, enabling its isolation and purification for research purposes. The dual mechanism of SERT and PDE4 inhibition provides a strong basis for its observed psychoactive effects and positions it as a compound of interest for the development of novel therapeutics for mood and cognitive disorders. Further research is warranted to fully elucidate its pharmacological profile and clinical potential.

References

Mesembrenol's Role in the Ethnobotany of Sceletium tortuosum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sceletium tortuosum (L.) N.E.Br., commonly known as kanna, has a rich history of traditional use in Southern Africa for its mood-elevating and anxiety-reducing properties. This technical guide delves into the ethnobotanical significance and pharmacological actions of a key psychoactive alkaloid, mesembrenol (B12402132). We will explore its quantitative distribution within various Sceletium chemotypes, the impact of traditional fermentation processes on its concentration, and its molecular mechanisms of action, primarily as a serotonin (B10506) reuptake inhibitor (SRI) and a phosphodiesterase 4 (PDE4) inhibitor. This document provides a comprehensive overview of the current scientific understanding of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to aid in future research and drug development endeavors.

Ethnobotanical Significance of this compound in Sceletium tortuosum

The traditional use of Sceletium tortuosum by the San and Khoikhoi people of Southern Africa is well-documented, with the plant material, often prepared as ‘kougoed’ or ‘channa,’ being chewed for its calming and mood-enhancing effects. This traditional preparation involves a fermentation process that significantly alters the alkaloid profile of the plant. While mesembrine (B35894) is often the most abundant alkaloid, this compound is a key constituent that contributes to the plant's overall psychoactive properties. Different chemotypes of S. tortuosum exist in the wild, exhibiting substantial variation in their alkaloid composition, with some chemotypes being particularly rich in this compound. This natural variability likely influenced the traditional harvesting and use of specific plant populations for desired effects.

Quantitative Analysis of this compound

The concentration of this compound and other mesembrine-type alkaloids in Sceletium tortuosum is highly variable, influenced by genetics (chemotype), geographical location, and post-harvest processing such as fermentation.

Table 1: Quantitative Data of this compound and Related Alkaloids in Sceletium tortuosum
ParameterAlkaloidConcentration/ValueSource
Alkaloid Content in S. tortuosum Chemotypes
Chemotype BThis compound64.96–95.55% of total alkaloids[1]
Chemotype CMesembrine51.25–92.50% of total alkaloids[1]
Chemotype EMesembrenone50.86–72.51% of total alkaloids[1]
S. tortuosum (unspecified chemotype)Mesembrine2.20% w/w[2]
Mesembranol0.18% w/w[2]
Mesembrenone0.16% w/w
Epimesembranol0.41% w/w
Effect of Fermentation on Alkaloid Content
Pre-fermentationMesembrenone8.00–33.0 µg/mL
Post-fermentationMesembrenone1.30–32.7 µg/mL
Pre-fermentationMesembrineNot detected - 1.6 µg/mL
Post-fermentationMesembrine7.40–20.8 µg/mL
FermentationThis compound & MesembranolMarginal change
Pharmacological Activity
SERT Binding Affinity (Kᵢ)This compound63 nM
Mesembrine1.4 nM
Mesembrenone27 nM
PDE4 Inhibition (IC₅₀)This compound16 µg/ml
Mesembrine7.8 µg/ml
Mesembrenone0.47 µg/ml
In Vitro Permeability (Porcine Buccal Mucosa)
Intestinal PermeabilityThis compoundLower than caffeine, higher than atenolol
MesembrenoneLower than caffeine, higher than atenolol
MesembrineHigher than caffeine
MesembranolSimilar to caffeine

Pharmacological Mechanisms of Action

This compound exerts its psychoactive effects through a dual mechanism of action, targeting two key players in the central nervous system: the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).

Serotonin Transporter (SERT) Inhibition

This compound acts as a serotonin reuptake inhibitor by binding to the serotonin transporter (SERT). This transporter is responsible for the re-clearance of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By inhibiting SERT, this compound increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is shared with many clinically prescribed antidepressant medications.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin_Vesicle Serotonin (5-HT) in Vesicle 5-HTP->Serotonin_Vesicle AADC Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Mesembrenol_SERT This compound Mesembrenol_SERT->SERT Inhibition Serotonin_Synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_Synapse->5HT_Receptor Binding Signal_Transduction Signal Transduction (Mood, Cognition) 5HT_Receptor->Signal_Transduction

Caption: this compound inhibits the reuptake of serotonin by blocking the SERT.

Phosphodiesterase 4 (PDE4) Inhibition

This compound also functions as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in signal transduction. By inhibiting PDE4, this compound increases intracellular levels of cAMP, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling cascades. This mechanism is associated with pro-cognitive and anti-inflammatory effects.

PDE4_Inhibition cluster_cell Neuron / Immune Cell GPCR G-protein Coupled Receptor (GPCR) Adenylyl_Cyclase Adenylyl Cyclase GPCR->Adenylyl_Cyclase Activation ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Degradation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Cognition, Anti-inflammation) CREB->Gene_Expression AMP AMP PDE4->AMP Mesembrenol_PDE4 This compound Mesembrenol_PDE4->PDE4 Inhibition Experimental_Workflow cluster_plant_material Plant Material Preparation cluster_analysis Chemical Analysis cluster_pharma Pharmacological Evaluation Harvest Harvest S. tortuosum Drying Drying Harvest->Drying Fermentation Fermentation ('kougoed') Harvest->Fermentation Grinding Grinding to Powder Drying->Grinding Fermentation->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction HPLC HPLC-UV Analysis Extraction->HPLC GCMS GC-MS Analysis Extraction->GCMS UPLCMS UPLC-MS Analysis Extraction->UPLCMS Isolation Isolation of this compound Extraction->Isolation Quantification Alkaloid Quantification HPLC->Quantification GCMS->Quantification UPLCMS->Quantification SERT_Assay SERT Binding Assay Isolation->SERT_Assay PDE4_Assay PDE4 Inhibition Assay Isolation->PDE4_Assay Activity_Determination Determine Ki and IC50 SERT_Assay->Activity_Determination PDE4_Assay->Activity_Determination

References

Spectroscopic Profile of Mesembrenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol, a prominent alkaloid found in the plant genus Sceletium, has garnered significant interest within the scientific community for its potential psychoactive properties and applications in drug development. A thorough understanding of its chemical structure and characteristics is paramount for further research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are also provided to ensure reproducibility and facilitate further investigation.

Chemical Structure and Properties

  • Systematic Name: (3aR,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,3a,6,7,7a-hexahydro-1H-indol-6-ol

  • Molecular Formula: C₁₇H₂₃NO₃[1]

  • Molecular Weight: 289.38 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides key insights into its carbon framework. The following table summarizes the available chemical shift data.

Carbon Atom Chemical Shift (δ) ppm
C-2Data not available
C-3Data not available
C-3aData not available
C-4Data not available
C-5Data not available
C-6Data not available
C-7Data not available
C-7aData not available
C-1'Data not available
C-2'Data not available
C-3'Data not available
C-4'Data not available
C-5'Data not available
C-6'Data not available
N-CH₃Data not available
O-CH₃Data not available
O-CH₃Data not available

Note: Specific peak assignments for this compound from publicly accessible databases are limited. The table structure is provided as a template for researchers to populate upon acquiring experimental data.

Experimental Protocol for NMR Spectroscopy

The following provides a general protocol for the NMR analysis of mesembrine (B35894) alkaloids like this compound, based on methodologies reported for the analysis of Sceletium species.[2]

  • Sample Preparation: Dissolve a precisely weighed sample of isolated and purified this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄). The choice of solvent may vary depending on the specific NMR experiment and sample solubility.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, a suite of two-dimensional NMR experiments should be performed. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural elucidation.

ESI-MS/MS Spectroscopic Data

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of alkaloids. In the positive ion mode, this compound is expected to be observed as the protonated molecule [M+H]⁺.

Ion m/z (mass-to-charge ratio)
[M+H]⁺290.1757

MS/MS fragmentation of the [M+H]⁺ ion provides characteristic daughter ions that are diagnostic for the structure of this compound. While a detailed public fragmentation spectrum is not available, analysis of related mesembrine alkaloids suggests that fragmentation would likely involve losses of the methoxy (B1213986) groups, the N-methyl group, and cleavage of the hydroindole ring system.[3][4]

Experimental Protocol for LC-MS/MS

The following protocol is a general guideline for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Prepare a dilute solution of the isolated this compound or a plant extract containing the alkaloid in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of mesembrine alkaloids.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., water with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 1-10 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray ionization (ESI) in the positive ion mode.

    • MS Scan: Acquire full scan mass spectra to detect the protonated molecule [M+H]⁺ of this compound (m/z 290.1757).

    • MS/MS Scan: Perform product ion scans on the [M+H]⁺ ion to generate a fragmentation pattern. This can be achieved through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to produce a rich fragmentation spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

FT-IR Spectroscopic Data
Functional Group Expected Absorption Band (cm⁻¹)
O-H (alcohol)~3600-3200 (broad)
C-H (aromatic)~3100-3000
C-H (aliphatic)~3000-2850
C=C (aromatic)~1600 and ~1475
C-O (aryl ether)~1250
C-O (alcohol)~1050
C-N (amine)~1250-1020
Experimental Protocol for FT-IR Spectroscopy

The following is a general procedure for obtaining an FT-IR spectrum of an alkaloid like this compound.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

chemical_structure cluster_indole cluster_phenyl N1 N C2 C N1->C2 CH3 CH3 N1->CH3 C3 C C2->C3 C3a C C3->C3a C7a C C3a->C7a C1' C C3a->C1' C7a->N1 C7 C C7a->C7 C6 C C7->C6 C5 C C6->C5 OH OH C6->OH C4 C C5->C4 C4->C3a C2' C C1'->C2' C3' C C2'->C3' C4' C C3'->C4' OCH3_3' OCH3 C3'->OCH3_3' C5' C C4'->C5' OCH3_4' OCH3 C4'->OCH3_4' C6' C C5'->C6' C6'->C1'

Chemical structure of this compound

experimental_workflow Start Plant Material (Sceletium sp.) Extraction Extraction of Alkaloids Start->Extraction Purification Isolation of this compound (e.g., Chromatography) Extraction->Purification Analysis Spectroscopic Analysis Purification->Analysis NMR NMR (1H, 13C, 2D) Analysis->NMR MS MS (ESI-MS/MS) Analysis->MS IR FT-IR Analysis->IR Data Spectroscopic Data (Tables and Spectra) NMR->Data MS->Data IR->Data Structure Structure Elucidation Data->Structure

Workflow for Spectroscopic Analysis

References

In Vitro Bioactivity of Mesembrenol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol, a key alkaloid isolated from the South African plant Sceletium tortuosum, has garnered significant interest within the scientific community for its psychoactive properties and potential therapeutic applications. This technical guide provides an in-depth overview of the in vitro bioactivity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development endeavors.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the currently available quantitative data on the in vitro bioactivities of this compound and related extracts.

BioactivityTargetTest SystemThis compound Potency (IC₅₀/Kᵢ)Reference CompoundReference Compound Potency
Serotonin (B10506) Reuptake Inhibition Serotonin Transporter (SERT)Radioligand binding assayKᵢ: 27 nM--
Phosphodiesterase Inhibition Phosphodiesterase 4 (PDE4)Enzyme activity assayIC₅₀: 16 µMRolipramIC₅₀: 0.13 µM
Kᵢ: 470 nM--
IC₅₀: 29 µM (weaker activity noted)--
Acetylcholinesterase Inhibition Acetylcholinesterase (AChE)S. tortuosum fermented alkaloid extractIC₅₀: 0.303 mg/mL--
S. tortuosum unfermented alkaloid extractIC₅₀: 0.330 mg/mL--
Cannabinoid Receptor Binding Cannabinoid Receptor 1 (CB1)S. tortuosum methanol (B129727) extract22.26% inhibition @ 0.037 mg/mLMesembrine~11% inhibition @ 0.037 mg/mL
Monoamine Oxidase Inhibition Monoamine Oxidase A (MAO-A)S. tortuosum extractMild inhibition noted--

Note: Data for Acetylcholinesterase and Cannabinoid Receptor Binding are for extracts containing this compound and may not reflect the potency of the pure compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro bioassays used to characterize the bioactivity of this compound.

Serotonin Transporter (SERT) Inhibition Assay (Radioligand Binding)

Objective: To determine the binding affinity of this compound for the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]Citalopram (radioligand)

  • This compound (test compound)

  • Fluoxetine or other known SERT inhibitor (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK293-hSERT cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]Citalopram at a concentration near its Kd, and varying concentrations of this compound or the positive control. For total binding, add vehicle instead of the test compound. For non-specific binding, add a saturating concentration of the unlabeled positive control.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Phosphodiesterase 4 (PDE4) Inhibition Assay (Enzyme Activity)

Objective: To measure the inhibitory effect of this compound on PDE4 enzymatic activity.

Materials:

  • Recombinant human PDE4 enzyme

  • This compound (test compound)

  • Rolipram (positive control)

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Malachite green-based phosphate (B84403) detection reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound or the positive control, and the PDE4 enzyme.

  • Enzyme Reaction: Initiate the reaction by adding cAMP. Incubate at 30°C for a defined period (e.g., 20-30 minutes).

  • AMP to Adenosine (B11128) Conversion: Stop the PDE4 reaction and initiate the conversion of the product (AMP) to adenosine and inorganic phosphate by adding 5'-nucleotidase. Incubate at 30°C for a further period (e.g., 10-20 minutes).

  • Phosphate Detection: Add the malachite green reagent to each well to react with the inorganic phosphate produced. Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the ability of this compound to inhibit the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • This compound (test compound)

  • Galanthamine or Donepezil (positive control)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add phosphate buffer, varying concentrations of this compound or the positive control, and the AChE enzyme solution.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

  • Reaction Initiation: Add DTNB and ATCI to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with the thiocholine (B1204863) produced by the enzymatic hydrolysis of ATCI.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cannabinoid Receptor 1 (CB1) Binding Assay (Radioligand Displacement)

Objective: To assess the binding affinity of this compound for the CB1 receptor.

Materials:

  • Cell membranes expressing the CB1 receptor (e.g., from CHO-K1 or HEK293 cells)

  • [³H]CP-55,940 or another suitable radioligand for CB1

  • This compound (test compound)

  • WIN 55,212-2 or other known CB1 agonist/antagonist (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the CB1 receptor-expressing cell membranes, the radioligand, and varying concentrations of this compound or the positive control. Define total binding (vehicle) and non-specific binding (saturating concentration of unlabeled ligand).

  • Incubation: Incubate the plates at 30°C for a specified time (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.

  • Data Analysis: Calculate the percentage of specific binding displaced by this compound at each concentration. If sufficient displacement is observed, determine the IC₅₀ and subsequently the Kᵢ value.

Mandatory Visualizations: Signaling Pathways and Workflows

Serotonin Transporter (SERT) Inhibition Workflow

SERT_Inhibition_Workflow cluster_assay SERT Inhibition Assay start Start: Prepare hSERT-expressing cell membranes reagents Add [3H]Citalopram (radioligand) & this compound (test compound) start->reagents 1. incubation Incubate to reach equilibrium reagents->incubation 2. filtration Filter and wash to separate bound from unbound radioligand incubation->filtration 3. quantification Quantify radioactivity (scintillation counting) filtration->quantification 4. analysis Calculate IC50 and Ki values quantification->analysis 5. end End: Determine SERT binding affinity analysis->end 6.

Experimental workflow for the in vitro SERT inhibition assay.

This compound's Inhibition of the Serotonin Transporter (SERT) Signaling Pathway

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release serotonin_synapse Increased Synaptic Serotonin serotonin_release->serotonin_synapse sert SERT (Serotonin Transporter) serotonin_synapse->sert Reuptake serotonin_receptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) serotonin_synapse->serotonin_receptor Binds to downstream_signaling Modulation of Downstream Signaling Cascades serotonin_receptor->downstream_signaling neuronal_response Altered Neuronal Excitability & Plasticity downstream_signaling->neuronal_response This compound This compound This compound->sert Inhibits

This compound inhibits SERT, increasing synaptic serotonin and modulating postsynaptic signaling.

Phosphodiesterase 4 (PDE4) Inhibition Workflow

PDE4_Inhibition_Workflow cluster_assay PDE4 Inhibition Assay start Start: Prepare recombinant PDE4 enzyme reagents Add cAMP (substrate) & this compound (test compound) start->reagents 1. incubation Incubate to allow cAMP hydrolysis to AMP reagents->incubation 2. conversion Add 5'-Nucleotidase to convert AMP to Adenosine + Pi incubation->conversion 3. detection Add Malachite Green reagent to detect inorganic phosphate (Pi) conversion->detection 4. measurement Measure absorbance (620 nm) detection->measurement 5. analysis Calculate IC50 value measurement->analysis 6. end End: Determine PDE4 inhibitory potency analysis->end 7.

Experimental workflow for the in vitro PDE4 enzyme inhibition assay.

This compound's Inhibition of the Phosphodiesterase 4 (PDE4) Signaling Pathway

PDE4_Signaling_Pathway cluster_intracellular Intracellular Signaling cluster_downstream_effects Downstream Effects ac Adenylyl Cyclase camp cAMP ac->camp Synthesizes atp ATP atp->ac pde4 PDE4 camp->pde4 Hydrolyzed by pka PKA camp->pka Activates epac EPAC camp->epac Activates amp AMP pde4->amp creb CREB Phosphorylation pka->creb nfkb NF-κB Inhibition pka->nfkb epac->nfkb cytokine_modulation Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) creb->cytokine_modulation nfkb->cytokine_modulation anti_inflammatory Anti-inflammatory Response cytokine_modulation->anti_inflammatory This compound This compound This compound->pde4 Inhibits

This compound inhibits PDE4, leading to increased cAMP and subsequent anti-inflammatory effects.

Conclusion

This technical guide consolidates the current understanding of the in vitro bioactivity of this compound. The primary mechanisms of action identified are serotonin transporter inhibition and phosphodiesterase 4 inhibition, with potential secondary activities at acetylcholinesterase and cannabinoid CB1 receptors. The provided experimental protocols offer a foundation for researchers to further investigate these activities and explore the therapeutic potential of this compound. The signaling pathway diagrams illustrate the molecular basis for its observed effects, providing a framework for future mechanistic studies. Further research is warranted to elucidate the full pharmacological profile of pure this compound and to explore its potential in a broader range of in vitro and in vivo models.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological properties of Mesembrenol and its structurally related alkaloids, primarily sourced from the plant Sceletium tortuosum (Kanna). These compounds have garnered significant scientific interest for their dual-action mechanism on central nervous system targets, suggesting potential therapeutic applications in mood and cognitive disorders.[1][2] This guide synthesizes the current understanding of their molecular interactions, presents quantitative pharmacological data, details relevant experimental methodologies, and visualizes the key signaling pathways.

The primary psychoactive constituents of Sceletium tortuosum are mesembrine-type alkaloids, with Mesembrine, Mesembrenone, this compound, and Tortuosamine being the most dominant and clinically significant.[3][4][5] These alkaloids are characterized by a cis-3a-aryloctahydroindole nucleus and are recognized for their inhibitory effects on the serotonin (B10506) transporter (SERT) and phosphodiesterase-4 (PDE4).[5][6][7]

Quantitative Pharmacological Data

The primary pharmacological activities of this compound and its related alkaloids are the inhibition of the serotonin transporter (SERT) and phosphodiesterase-4 (PDE4).[6] The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of the potency of each major alkaloid at these targets.

Table 1: Inhibitory Activity at the Serotonin Transporter (SERT)

AlkaloidAssay TypeValueReference(s)
Mesembrine Binding Affinity (Kᵢ)1.4 nM[8][9][10]
Mesembrenone Binding Affinity (Kᵢ)27 nM[11]
Inhibition (IC₅₀)~1.4 µM[12]
This compound SERT Inhibition~87x weaker than Mesembrine[9]
S. tortuosum Extract Inhibition (IC₅₀)4.3 µg/mL[13]

Table 2: Inhibitory Activity at Phosphodiesterase-4 (PDE4)

AlkaloidAssay TypeValueReference(s)
Mesembrenone Binding Affinity (Kᵢ)470 nM[11]
Inhibition (IC₅₀)~7.5 µM[12]
Mesembrine Binding Affinity (Kᵢ)7,800 nM[8]
Inhibition (IC₅₀)29 µM[10]
This compound Inhibition (IC₅₀)10,000 nM (10 µM)[14]
S. tortuosum Extract Inhibition (IC₅₀)8.5 µg/mL[13]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of these alkaloids stems from their ability to modulate key neurochemical pathways. Their dual inhibition of SERT and PDE4 suggests a synergistic effect on serotonergic and intracellular signaling, which is distinct from standard selective serotonin reuptake inhibitors (SSRIs).[12]

Mesembrine and Mesembrenone are potent inhibitors of SERT.[8][11] By blocking this transporter on the presynaptic neuron, they prevent the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration and prolonged availability of serotonin to bind with postsynaptic receptors, enhancing serotonergic neurotransmission. This mechanism is the foundation for their potential antidepressant and anxiolytic effects.[2][12]

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron presynaptic Serotonin (5-HT) Vesicle serotonin_synapse 5-HT presynaptic->serotonin_synapse Release sert SERT serotonin_synapse->sert Reuptake receptor 5-HT Receptor serotonin_synapse->receptor Binding postsynaptic_effect Signal Transduction receptor->postsynaptic_effect Activation alkaloid Mesembrine / Mesembrenone alkaloid->sert Inhibition

Caption: Mechanism of SERT inhibition by Mesembrine alkaloids.

PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in neuroplasticity, memory, and mood regulation.[12][15] Mesembrenone, in particular, is an effective PDE4 inhibitor.[6][11] By inhibiting PDE4, these alkaloids increase intracellular levels of cAMP, which in turn activates downstream signaling cascades, such as those mediated by Protein Kinase A (PKA). This pathway is believed to contribute to the cognitive-enhancing and anti-inflammatory properties of the alkaloids.[12]

PDE4_Inhibition cluster_cell Intracellular Space ac Adenylyl Cyclase camp cAMP ac->camp Conversion atp ATP pde4 PDE4 camp->pde4 pka PKA Activation & Downstream Effects (e.g., CREB phosphorylation) camp->pka Activation amp AMP pde4->amp Degradation alkaloid Mesembrenone / This compound alkaloid->pde4 Inhibition Experimental_Workflow plant Sceletium tortuosum Plant Material extraction Acid-Base Extraction plant->extraction hplc_prep Semi-Preparative HPLC (Purification) extraction->hplc_prep Crude Extract hplc_anal Analytical HPLC-UV / LC-MS (Identification & Quantification) hplc_prep->hplc_anal Purified Alkaloids assay In Vitro Pharmacological Assays (SERT, PDE4, etc.) hplc_anal->assay data Quantitative Data (Ki, IC50) assay->data

References

Mesembrenol's Interaction with the Serotonin Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of mesembrenol (B12402132), a key alkaloid from the plant Sceletium tortuosum (Kanna), on the serotonin (B10506) transporter (SERT). The document synthesizes current scientific understanding, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and research workflows.

Core Mechanism of Action: Serotonin Reuptake Inhibition

This compound is recognized as an inhibitor of the serotonin transporter.[1][2] The primary mechanism through which this compound exerts its effects on the central nervous system is by blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[2] This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This action is analogous to that of selective serotonin reuptake inhibitors (SSRIs), a widely prescribed class of antidepressant medications.[2]

While direct competitive binding to SERT is the principal mechanism, some evidence suggests a secondary, more complex role for the alkaloids present in Sceletium tortuosum. Research on high-mesembrine extracts indicates a potential for promoting monoamine release through the upregulation of the vesicular monoamine transporter-2 (VMAT-2).[3] This suggests that the overall pharmacological profile of Kanna extracts may be a result of a dual action: serotonin reuptake inhibition and enhanced monoamine release.

Quantitative Data: Binding Affinities and Potency

The inhibitory potential of this compound and related alkaloids at the serotonin transporter has been quantified through various in vitro assays. The following table summarizes the available data for key compounds found in Sceletium tortuosum.

CompoundTargetAssay TypeValueReference
MesembrineSERTBinding Affinity (Ki)1.4 nM
MesembrenoneSERTBinding Affinity (Ki)27 nM
This compoundSERTBinding Affinity (Ki)~121.8 nM (estimated)
Standardized S. tortuosum ExtractSERTInhibition (IC50)4.3 µg/ml

Note: The Ki value for this compound is estimated based on findings that it is approximately 87 times weaker in its SERT inhibitory action than mesembrine.

Signaling Pathways and Logical Relationships

The interaction of this compound with the serotonin transporter and its downstream effects can be visualized as a signaling pathway.

This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits VMAT2 Vesicular Monoamine Transporter 2 (VMAT-2) This compound->VMAT2 Potentially Upregulates Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Leads to Postsynaptic_Receptor Postsynaptic Serotonin Receptor Activation Synaptic_Serotonin->Postsynaptic_Receptor Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Monoamine_Release Increased Monoamine Release VMAT2->Monoamine_Release cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture hSERT-expressing cells Preincubation Pre-incubate cells with buffer Cell_Culture->Preincubation Compound_Prep Prepare serial dilutions of this compound Add_Compound Add this compound and controls Compound_Prep->Add_Compound Preincubation->Add_Compound Add_Radioligand Initiate reuptake with [³H]Serotonin Add_Compound->Add_Radioligand Incubation Incubate at 37°C Add_Radioligand->Incubation Termination Terminate and wash Incubation->Termination Detection Measure radioactivity Termination->Detection Calculation Calculate % inhibition Detection->Calculation IC50 Determine IC50 value Calculation->IC50 SERT SERT Protein Binding_Pocket Central Binding Pocket SERT->Binding_Pocket This compound This compound Binding_Pocket->this compound Binds to Serotonin Serotonin Binding_Pocket->Serotonin Blocked from binding

References

Methodological & Application

Application Notes and Protocols for the Quantification of Mesembrenol in Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Mesembrenol, a key psychoactive alkaloid found in plants of the Sceletium genus, often referred to as Kanna. The protocols outlined below are based on validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound and its related alkaloids (mesembrine, mesembrenone, and mesembranol) are the principal bioactive compounds in Sceletium tortuosum.[1] These compounds are known to act as serotonin (B10506) reuptake inhibitors, making them of significant interest for their potential applications in treating anxiety and depression.[1] Accurate and precise quantification of these alkaloids in plant material is crucial for the standardization of herbal products, quality control, and further pharmacological research.[2][3][4]

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound and other mesembrine-type alkaloids in plant material are HPLC and GC-MS. HPLC coupled with UV or PDA detection is a widely used and validated method for the quantitative analysis of these non-volatile and thermolabile compounds. GC-MS is also employed for the identification and quantification of these alkaloids.

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-UV/PDA

This protocol details a validated HPLC method for the simultaneous quantification of this compound and other major mesembrine-type alkaloids in Sceletium plant material.

3.1.1. Sample Preparation and Extraction

  • Drying: Dry the aerial parts of the Sceletium tortuosum plant material at 80°C for 12 hours.

  • Grinding: Mill the dried plant material into a fine powder.

  • Extraction:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 10 mg/mL).

    • Add methanol (B129727) to the plant material.

    • Sonicate the mixture for 20 minutes to facilitate extraction.

    • Filter the extract through a 0.45 μm PVDF membrane filter to remove particulate matter.

    • The resulting solution is the sample solution for HPLC analysis.

3.1.2. Chromatographic Conditions

  • Instrument: A standard High-Performance Liquid Chromatography system equipped with a UV or PDA detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of water, acetonitrile (B52724) (ACN), and ammonium (B1175870) hydroxide (B78521) solution. A typical ratio is 72:28:0.01 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 228 nm.

  • Column Temperature: Maintained isothermally, for instance at 20°C.

3.1.3. Preparation of Standards and Calibration

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and other reference alkaloids (e.g., mesembrine (B35894), mesembrenone) in methanol at a concentration of 0.5 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to achieve a concentration range of 400-60,000 ng/mL.

  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of the analyte. The linearity of the calibration curves for mesembrine-type alkaloids has been shown to have a correlation coefficient >0.99 over this concentration range.

3.1.4. Quantification

  • Inject the prepared sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Identification and Quantification of this compound using GC-MS

This protocol outlines the use of Gas Chromatography-Mass Spectrometry for the analysis of this compound. GC-MS is particularly useful for confirming the identity of the alkaloids.

3.2.1. Sample Preparation and Extraction

The extraction procedure is similar to that for HPLC analysis. A Soxhlet extraction can also be employed for comprehensive extraction.

3.2.2. GC-MS Conditions

  • Instrument: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A DB-1 column or similar non-polar column is often used.

  • Carrier Gas: Helium.

  • Injector Temperature: 230°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 15 minutes.

    • Ramp: Increase at 6°C/min to 320°C.

  • Detector (MS) Temperature: 300°C.

  • Ionization Mode: Electron Ionization (EI).

3.2.3. Data Analysis

  • The identification of this compound is achieved by comparing the mass spectrum of the chromatographic peak with a reference mass spectrum from a library or a pure standard.

  • Quantification can be performed by creating a calibration curve using an internal standard and integrating the peak area of the characteristic ions of this compound.

Data Presentation

The following table summarizes the quantitative data from a validated HPLC-UV method for the analysis of mesembrine-type alkaloids, including this compound.

ParameterValueReference
Linearity Range400 - 60,000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy94.8 - 103.6%
Inter-day Precision (RSD)< 3%
Recovery95 - 105%
Limit of Quantitation (LOQ)100 ng/mL
Limit of Detection (LOD)200 ng/mL

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification plant_material Dried Sceletium Plant Material powder Powdered Plant Material plant_material->powder Grinding extraction Methanolic Extraction (Sonication) powder->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System (C18 Column) filtration->hplc Inject Sample detection UV/PDA Detector (228 nm) hplc->detection data_acquisition Data Acquisition detection->data_acquisition quantification This compound Quantification data_acquisition->quantification calibration Calibration Curve (Standards) calibration->quantification

Caption: HPLC workflow for this compound quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis plant_material Dried Sceletium Plant Material extraction Extraction (e.g., Soxhlet) plant_material->extraction Grinding sample_prep Sample Derivatization (if needed) extraction->sample_prep gcms GC-MS System (DB-1 Column) sample_prep->gcms Inject Sample separation Gas Chromatography Separation gcms->separation detection Mass Spectrometry Detection separation->detection identification Mass Spectral Library Matching detection->identification quantification Quantification (Internal Standard) detection->quantification

References

Application Notes and Protocols for the GC-MS Analysis of Mesembrenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol is a psychoactive alkaloid found in the plant Sceletium tortuosum, traditionally used for its mood-enhancing and anxiolytic effects. As a key bioactive compound, accurate and reliable analytical methods for the quantification and characterization of this compound are crucial for research, quality control of herbal products, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of this compound and related alkaloids due to its high resolution and sensitivity.[1][2][3] This document provides detailed application notes and protocols for the GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data for this compound and other major alkaloids from Sceletium tortuosum as determined by GC-MS analysis in a comparative study.

AlkaloidGC-MS (% of total alkaloids)
This compound15.2
Mesembranol5.8
Mesembrenone35.7
Mesembrine43.3

Data adapted from a comparative analysis of Sceletium tortuosum raw materials and commercial products.

Experimental Protocols

Sample Preparation: Acid-Base Extraction of this compound from Plant Material

This protocol describes a standard acid-base extraction method for isolating alkaloids, including this compound, from dried Sceletium tortuosum plant material.

Materials:

Procedure:

  • Weigh 1 g of powdered plant material and place it in a 50 mL flask.

  • Add 20 mL of a 1:1 mixture of methanol and 10% acetic acid.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process on the plant material pellet twice more with 10 mL of the extraction solvent.

  • Combine all supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting extract in 20 mL of 10% acetic acid.

  • Wash the acidic solution with 20 mL of dichloromethane twice to remove non-alkaloidal compounds. Discard the organic layers.

  • Make the aqueous layer alkaline by adding ammonium hydroxide dropwise until a pH of 9-10 is reached.

  • Extract the alkaloids from the basified aqueous layer with 20 mL of dichloromethane three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of methanol for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the parameters for the analysis of this compound using a standard GC-MS system.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (e.g., Agilent 6890N GC with 5973 MS detector).

  • Capillary column: DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp 1: Increase to 200 °C at a rate of 15 °C/min

    • Ramp 2: Increase to 280 °C at a rate of 25 °C/min, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Impact (EI)

  • Electron Energy: 70 eV

  • Scan Mode: Full Scan

  • Scan Range: 40 - 550 amu

Mass Spectrometry and Fragmentation

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragment ions. The molecular weight of this compound is 289.37 g/mol . In electron impact mass spectrometry, the molecular ion ([M]+) will be observed at m/z 289. The fragmentation pattern provides structural information and is key to the identification of the molecule. While detailed public fragmentation data for this compound is limited, the fragmentation of mesembrine-type alkaloids typically involves the loss of the methoxy (B1213986) group and fragmentation of the octahydroindole ring system.[4]

Signaling Pathways and Mechanism of Action

This compound and related alkaloids from Sceletium tortuosum are known to exert their psychoactive effects through a dual mechanism of action: serotonin (B10506) reuptake inhibition and phosphodiesterase 4 (PDE4) inhibition.[5][6]

Serotonin Reuptake Inhibition

This compound acts as a serotonin reuptake inhibitor (SRI). By blocking the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[7] This mechanism is associated with antidepressant and anxiolytic effects.

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Activates This compound This compound This compound->SERT Inhibits

This compound inhibits the serotonin transporter (SERT).
Phosphodiesterase 4 (PDE4) Inhibition

This compound also inhibits the enzyme phosphodiesterase 4 (PDE4). PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in various cellular processes, including inflammation and memory. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to downstream effects such as reduced inflammation and potential cognitive enhancement.

PDE4_Inhibition ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Degraded by Downstream_Effects Downstream Cellular Effects (e.g., Anti-inflammatory) cAMP->Downstream_Effects Activates AMP AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibits

This compound inhibits phosphodiesterase 4 (PDE4).

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound from plant material.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plant_Material Sceletium tortuosum Plant Material Extraction Acid-Base Extraction Plant_Material->Extraction Extract Alkaloid Extract Extraction->Extract Injection GC Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Overall workflow for this compound GC-MS analysis.

References

Supercritical Fluid Extraction of Mesembrenol from Kanna (Sceletium tortuosum): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceletium tortuosum, commonly known as Kanna, is a succulent plant native to South Africa that has a long history of traditional use for mood elevation and stress reduction. The primary psychoactive constituents of Kanna are a group of alkaloids, with Mesembrenol, along with mesembrine, mesembrenone (B1676307), and mesembranol, being of significant interest for their potential therapeutic applications. These alkaloids are known to act as serotonin (B10506) reuptake inhibitors (SRIs) and phosphodiesterase 4 (PDE4) inhibitors, mechanisms associated with antidepressant and anxiolytic effects.

Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and highly tunable technology ideal for the selective extraction of bioactive compounds from plant matrices. This application note provides a detailed protocol for the extraction of this compound from Sceletium tortuosum using SFE, along with methods for quantification and an overview of its primary mechanisms of action.

Physicochemical Properties of Target Alkaloids

A summary of the key alkaloids found in Sceletium tortuosum is presented below. Understanding these properties is crucial for the optimization of extraction and analytical methods.

CompoundMolecular FormulaMolar Mass ( g/mol )StructureKey Bioactivity
This compound C₁₇H₂₅NO₃291.39(Structure not available)Serotonin Reuptake Inhibitor, PDE4 Inhibitor
Mesembrine C₁₇H₂₃NO₃289.37(Structure not available)Potent Serotonin Reuptake Inhibitor, Weak PDE4 Inhibitor[1]
Mesembrenone C₁₇H₂₁NO₃287.35(Structure not available)Serotonin Reuptake Inhibitor, PDE4 Inhibitor[2]
Mesembranol C₁₇H₂₅NO₃291.39(Structure not available)Serotonin Reuptake Inhibitor

Supercritical Fluid Extraction (SFE) Protocol

This protocol outlines a general procedure for the extraction of this compound and related alkaloids from dried Sceletium tortuosum plant material using supercritical CO₂. Optimization of these parameters is recommended for specific biomass characteristics and desired extract composition.

Materials and Equipment
  • Dried and milled Sceletium tortuosum plant material (particle size < 0.5 mm)

  • Supercritical Fluid Extractor system equipped with a high-pressure pump, extraction vessel, back-pressure regulator, and collection vessel.

  • Supercritical fluid grade carbon dioxide (CO₂)

  • Co-solvent (e.g., ethanol, methanol)

  • Analytical balance

  • Glass wool or stainless steel frits

Experimental Workflow

SFE_Workflow A Plant Material Preparation (Drying and Grinding) B Packing the Extraction Vessel A->B Load ~10g C SFE System Setup (Set Temperature and Pressure) B->C D Static Extraction (CO2 + Co-solvent soak) C->D 30 min E Dynamic Extraction (Continuous Flow) D->E 90 min F Depressurization and Extract Collection E->F G Extract Processing (Solvent Evaporation) F->G H Analysis (HPLC/UPLC-MS) G->H

Supercritical Fluid Extraction Workflow for Kanna Alkaloids.
SFE Parameters

The following parameters are proposed as a starting point for the SFE of this compound. Due to the polar nature of alkaloids, a co-solvent is necessary to enhance extraction efficiency with non-polar supercritical CO₂[3].

ParameterRecommended RangeOptimal Starting PointJustification
Pressure 200 - 400 bar300 barHigher pressure increases the density and solvating power of SC-CO₂. A pressure of 300 bar is often optimal for alkaloid extraction[4].
Temperature 40 - 60 °C50 °CTemperature affects both solvent density and solute vapor pressure. 40-60 °C is a common range to prevent thermal degradation of bioactive compounds[4].
Co-solvent Ethanol or MethanolEthanol (10% v/v)Alkaloids are polar molecules requiring a polar co-solvent to increase their solubility in supercritical CO₂. Ethanol is a less toxic and environmentally friendly option.
CO₂ Flow Rate 2 - 5 L/min3 L/minA moderate flow rate ensures sufficient contact time between the solvent and the plant matrix without excessive solvent consumption.
Static Time 15 - 60 min30 minAn initial static phase allows the supercritical fluid to penetrate the plant material and dissolve the target compounds before dynamic extraction begins.
Dynamic Time 60 - 120 min90 minThe duration of the continuous flow of supercritical fluid through the extraction vessel.
Protocol Steps
  • Preparation: Accurately weigh approximately 10 g of dried, ground Sceletium tortuosum material.

  • Loading: Pack the extraction vessel with the ground plant material. Place glass wool or stainless steel frits at the top and bottom of the vessel to prevent particulate carryover.

  • System Setup: Set the extraction vessel temperature to 50°C and the collection vessel temperature to 40°C.

  • Pressurization: Pressurize the system with CO₂ to 300 bar.

  • Static Extraction: Introduce the co-solvent (10% ethanol) and allow the system to remain in a static state for 30 minutes.

  • Dynamic Extraction: Begin the flow of supercritical CO₂ and co-solvent at a rate of 3 L/min for 90 minutes.

  • Collection: The extract will precipitate in the collection vessel upon depressurization.

  • Processing: After extraction, dissolve the collected extract in a suitable solvent (e.g., methanol) and transfer it to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen to obtain the final extract.

  • Quantification: Determine the yield and analyze the alkaloid profile using a validated analytical method such as HPLC-UV or UPLC-MS.

Analytical Quantification Protocol

A validated High-Performance Liquid Chromatography (HPLC) with UV detection method is essential for the accurate quantification of this compound and other key alkaloids.

Materials and Equipment
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Reference standards for this compound, mesembrine, and mesembrenone

  • HPLC-grade acetonitrile (B52724) and methanol

  • Ammonium acetate (B1210297)

  • Purified water

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Mobile Phase A 100 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient 70:30 (A:B) isocratic, or a gradient elution for better separation
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 228 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific instruments and columns.

Protocol Steps
  • Standard Preparation: Prepare stock solutions of this compound, mesembrine, and mesembrenone reference standards in methanol. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve a known amount of the SFE extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the peaks corresponding to each alkaloid based on their retention times compared to the standards. Construct a calibration curve for each standard and calculate the concentration of each alkaloid in the extract.

Biological Signaling Pathways

This compound and related alkaloids from Sceletium tortuosum exert their pharmacological effects primarily through two mechanisms: inhibition of the serotonin transporter (SERT) and inhibition of phosphodiesterase 4 (PDE4).

Serotonin Reuptake Inhibition

As a serotonin reuptake inhibitor, this compound blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

SSRI_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Binding Signal Signal Postsynaptic_Receptor->Signal Signal Transduction This compound This compound This compound->SERT Inhibits

Mechanism of Action of this compound as a Serotonin Reuptake Inhibitor.
Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound increases intracellular levels of cAMP. This leads to the activation of Protein Kinase A (PKA), which in turn can modulate the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing processes such as inflammation and neuroplasticity.

PDE4_Signaling GPCR GPCR Activation (e.g., by neurotransmitters) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB Phosphorylation PKA->CREB Activates Gene Gene Transcription (e.g., anti-inflammatory cytokines) CREB->Gene This compound This compound This compound->PDE4 Inhibits

Signaling Pathway of PDE4 Inhibition by this compound.

Conclusion

Supercritical fluid extraction is a promising green technology for the efficient and selective extraction of this compound and other bioactive alkaloids from Sceletium tortuosum. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further optimization of the SFE and analytical methods is encouraged to maximize yields and purity for specific applications. The dual mechanism of action of this compound as both a serotonin reuptake inhibitor and a PDE4 inhibitor makes it a compelling candidate for further investigation in the context of mood and cognitive health.

References

Application Notes and Protocols: Total Synthesis of Mesembrenol and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol (B12402132), a psychoactive alkaloid naturally found in the plant Sceletium tortuosum, and its analogues have garnered significant interest in the scientific community. These compounds exhibit inhibitory activity against the serotonin (B10506) (5-HT) transporter (SERT) and phosphodiesterase 4 (PDE4), making them promising candidates for the development of novel therapeutics for central nervous system disorders such as anxiety and depression. This document provides a comprehensive overview of the total synthesis of this compound and its analogues, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Synthetic Strategies and Key Reactions

The total synthesis of this compound and its analogues often involves the synthesis of the key intermediate, mesembrine (B35894), which is a closely related alkaloid. Mesembrine can then be stereoselectively reduced to this compound. Over 40 total and formal syntheses of mesembrine have been reported, employing a variety of synthetic strategies.[1] Key reactions utilized in these syntheses include:

  • Mannich Reaction: This reaction is a cornerstone in the synthesis of many alkaloids, including those in the mesembrine family. It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, leading to the formation of the characteristic bicyclic core of these molecules.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches often employ palladium-catalyzed reactions to efficiently form key carbon-carbon bonds, particularly for the introduction of the aryl group.

  • Rhodium-Catalyzed [5+1] Cycloaddition: This method has been used to construct the cyclohexenone ring system present in mesembrine.[2]

  • Stereoselective Reduction: The final step in the synthesis of this compound from mesembrine is the stereoselective reduction of a ketone to a hydroxyl group. This transformation is crucial for establishing the correct stereochemistry of the final product.

Quantitative Data Summary

The following table summarizes the yields of key steps in representative syntheses of mesembrine, the direct precursor to this compound. Data for the synthesis of various analogues are also included to allow for comparison.

Precursor/AnalogueKey Reaction StepCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Ref.
(±)-MesembrineIntramolecular aza-Michael additionNa/naphthaleneTHF-78 to rt2Low[1]
(-)-MesembrineAsymmetric Pd-catalyzed couplingPd(OAc)₂, (S)-AntphosToluene (B28343)1001263[2]
(-)-MesembrineBoc deprotectionTFACH₂Cl₂rt273[2]

Experimental Protocols

Protocol 1: Asymmetric Total Synthesis of (-)-Mesembrine[2]

This protocol outlines a concise asymmetric total synthesis of (-)-mesembrine, a key precursor to (-)-mesembrenol.

Step 1: Palladium-Catalyzed Asymmetric Arylation

  • Reaction: To a solution of the β,γ-cyclohexenone starting material (1.0 equiv) in toluene are added 3,4-dimethoxyphenyl bromide (0.7 equiv), Pd(OAc)₂ (10 mol %), and (S)-Antphos (10 mol %).

  • Conditions: The reaction mixture is heated at 100 °C for 12 hours.

  • Work-up: After cooling to room temperature, the mixture is filtered through a pad of Celite and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired γ,γ-disubstituted α,β-cyclohexenone.

  • Yield: 63%

Step 2: Boc Deprotection and Intramolecular Aza-Michael Addition

  • Reaction: To a solution of the product from Step 1 (1.0 equiv) in CH₂Cl₂ is added trifluoroacetic acid (TFA, 10 equiv).

  • Conditions: The reaction is stirred at room temperature for 2 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield (-)-mesembrine.

  • Yield: 73%

  • Enantiomeric Excess (ee): 86%

Protocol 2: Stereoselective Reduction of Mesembrenone (B1676307) to this compound
  • Reaction: To a solution of mesembrenone (1.0 equiv) in an appropriate solvent (e.g., methanol, ethanol, or THF) at a controlled temperature (e.g., 0 °C or -78 °C) is added a stereoselective reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or a chiral reducing agent like (R)- or (S)-CBS reagent).

  • Conditions: The reaction is stirred for a period of time until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound. The stereoselectivity of the reduction will depend on the choice of reducing agent and reaction conditions.

Signaling Pathways and Biological Activity

This compound and its analogues exert their biological effects primarily through the inhibition of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).

SERT Inhibition

SERT is a protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. This is the primary mechanism of action for many antidepressant drugs.

SERT_Inhibition This compound This compound / Analogue SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Mediates Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Decreases Postsynaptic_Receptor Postsynaptic 5-HT Receptor Activation Synaptic_Serotonin->Postsynaptic_Receptor Leads to Neuronal_Signaling Altered Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Therapeutic_Effects Antidepressant / Anxiolytic Effects Neuronal_Signaling->Therapeutic_Effects

Caption: Mechanism of SERT inhibition by this compound.

PDE4 Inhibition

PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting PDE4, this compound and its analogues increase intracellular cAMP levels. This leads to the activation of protein kinase A (PKA) and other downstream effectors, ultimately resulting in a range of cellular responses, including anti-inflammatory and cognitive-enhancing effects.

PDE4_Inhibition This compound This compound / Analogue PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes cAMP Increased intracellular cAMP cAMP_degradation->cAMP Decreases PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream_Signaling Downstream Signaling Cascade PKA->Downstream_Signaling Cellular_Response Anti-inflammatory / Cognitive Effects Downstream_Signaling->Cellular_Response

Caption: Mechanism of PDE4 inhibition by this compound.

Conclusion

The total synthesis of this compound and its analogues represents an active area of research, driven by the therapeutic potential of these compounds. The synthetic strategies outlined in this document provide a foundation for the development of novel and efficient routes to these valuable molecules. Further research is warranted to develop more direct and stereoselective total syntheses of this compound and to fully elucidate the structure-activity relationships of its analogues. The dual inhibition of SERT and PDE4 by these compounds presents a promising avenue for the development of next-generation treatments for a variety of CNS disorders.

References

Application Note: Mesembrenol as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesembrenol (B12402132) is a prominent alkaloid found in the plant Sceletium tortuosum, a succulent native to South Africa traditionally used for its mood-enhancing properties. Along with other mesembrine-type alkaloids like mesembrine, mesembrenone, and mesembranol, this compound is a subject of increasing interest in phytochemical and pharmacological research. Accurate and reproducible quantification of this compound in plant materials, extracts, and finished products is crucial for quality control, standardization, and the development of new therapeutics. The use of a well-characterized reference standard is indispensable for achieving reliable analytical data.[1][2] This document provides detailed protocols and data for utilizing this compound as a reference standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₇H₂₃NO₃[3]
Molecular Weight 289.37 g/mol [4]
CAS Number 25516-15-8[4]
IUPAC Name (1R,6R,7S)-4-(3,4-dimethoxyphenyl)-8-methyl-8-azabicyclo[5.2.1]dec-4-en-9-ol
Appearance White to off-white solidAssumed
Purity (as a Reference Standard) ≥98% (by HPLC)Assumed, based on typical reference standards
Storage Conditions Store at -20°C for long-term storage.
Solubility Soluble in methanol (B129727), ethanol, DMSO

Quantitative Data for Analytical Method Validation

The following table summarizes typical performance characteristics of a validated HPLC method for the analysis of mesembrine-type alkaloids, which can be adapted for this compound.

ParameterTypical Value
Linearity Range 400 - 60,000 ng/mL
Correlation Coefficient (r²) >0.99
Accuracy 94.8% - 103.6%
Precision (Inter-day RSD) < 3%
Recovery 95% - 105%
Limit of Detection (LOD) 100 ng/mL
Limit of Quantitation (LOQ) 200 ng/mL

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound reference standard for calibration curves and as a control.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Calibrated analytical balance

  • Calibrated pipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of HPLC-grade methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with methanol and mix thoroughly.

    • This stock solution should be stored at -20°C and protected from light.

  • Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with methanol.

Sample Preparation from Plant Material

Objective: To extract this compound from Sceletium tortuosum plant material for HPLC analysis.

Materials:

  • Dried and powdered Sceletium tortuosum plant material

  • HPLC-grade methanol

  • 0.45 µm syringe filters

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The filtered extract is now ready for HPLC analysis.

HPLC Method for Quantification of this compound

Objective: To separate and quantify this compound in prepared samples using HPLC with UV detection.

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV/Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid or a suitable buffer. A gradient elution may be required for complex samples.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 20 minutes (adjust as necessary to ensure elution of all components)

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample extracts.

  • After each injection, run a blank (methanol) to prevent carryover.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.

  • Quantify the amount of this compound in the samples by integrating the peak area and calculating the concentration using the calibration curve.

Visualizations

Phytochemical Analysis Workflow

G Workflow for Phytochemical Analysis using a Reference Standard cluster_0 Sample Preparation cluster_1 Reference Standard Preparation cluster_2 Analytical Method cluster_3 Data Analysis PlantMaterial Plant Material Extraction Extraction PlantMaterial->Extraction Filtration Filtration & Centrifugation Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC ReferenceStandard This compound Reference Standard StockSolution Stock Solution Preparation ReferenceStandard->StockSolution WorkingStandards Working Standard Dilutions StockSolution->WorkingStandards WorkingStandards->HPLC CalibrationCurve Generate Calibration Curve HPLC->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification

Caption: General workflow for the quantification of this compound in plant material.

This compound's Mechanism of Action: SERT Inhibition

This compound, like other mesembrine-type alkaloids, is known to interact with the serotonin (B10506) transporter (SERT). SERT is a protein that facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By inhibiting SERT, this compound increases the concentration and duration of serotonin in the synapse, leading to enhanced serotonergic neurotransmission. This is a key mechanism of action for many antidepressant medications.

G Simplified Serotonin Transporter (SERT) Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT (Serotonin Transporter) Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptors Serotonin->Serotonin_Receptor Binding Signal Postsynaptic Signal Serotonin_Receptor->Signal This compound This compound This compound->SERT Inhibition

Caption: this compound inhibits the reuptake of serotonin by blocking the SERT protein.

Conclusion

The use of a well-characterized this compound reference standard is essential for the accurate and reliable phytochemical analysis of Sceletium tortuosum and related products. The protocols outlined in this application note provide a robust framework for the quantification of this compound, supporting quality control, research, and the development of new natural health products and pharmaceuticals. Adherence to these methodologies will ensure data integrity and contribute to a better understanding of the therapeutic potential of this important alkaloid.

References

Application Notes and Protocols for Evaluating Mesembrenol's Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mesembrenol is a naturally occurring alkaloid found in the plant Sceletium tortuosum, which has a long history of use in traditional medicine for its mood-enhancing and anxiolytic effects.[1][2] Scientific research has identified this compound and related alkaloids, such as mesembrine (B35894) and mesembrenone, as potent inhibitors of the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4).[1][3][4] These mechanisms of action suggest its therapeutic potential for treating depression, anxiety, and other neurological and inflammatory disorders.[1][5] This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy and cytotoxicity of this compound, enabling researchers to quantify its biological activity.

Assessment of Cytotoxicity and Cell Viability

Prior to evaluating the specific efficacy of this compound, it is crucial to determine its potential cytotoxic effects on the cell lines used in subsequent assays. This ensures that the observed effects are due to the specific inhibitory actions of the compound and not a result of general cellular toxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[7][8] The concentration of the formazan, which is proportional to the number of viable cells, is measured spectrophotometrically.[6][8]

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293, SH-SY5Y, or a relevant cell line) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[6][7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[7][9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][8] Measure the absorbance at 570 nm using a microplate reader.[6][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

This compound (µM)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle)1.25 ± 0.08100
11.22 ± 0.0797.6
101.18 ± 0.0994.4
501.15 ± 0.0692.0
1000.85 ± 0.0568.0
2000.45 ± 0.0436.0
LDH Cytotoxicity Assay

The Lactate (B86563) Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[10][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[10][11]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare wells for controls: spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C with 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[11][13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11][13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][13]

  • Stop Reaction: Add 50 µL of stop solution to each well.[11][13]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11][13]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Data Presentation:

This compound (µM)Absorbance (490 nm)% Cytotoxicity
0 (Vehicle)0.15 ± 0.020
10.16 ± 0.022.5
100.18 ± 0.037.5
500.25 ± 0.0425.0
1000.55 ± 0.05100.0
2000.80 ± 0.06162.5
Max Release0.55 ± 0.04100
Spontaneous0.15 ± 0.020

Serotonin Transporter (SERT) Inhibition Assay

This compound is a known inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[1][3] This assay measures the ability of this compound to block the uptake of a fluorescent or radiolabeled serotonin analog into cells expressing SERT.

Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_uptake Uptake Assay cluster_detection Detection & Analysis seed Seed SERT-expressing cells in 96-well plate incubate1 Incubate overnight seed->incubate1 preincubate Pre-incubate with This compound or Vehicle incubate1->preincubate add_substrate Add fluorescent/ radiolabeled serotonin preincubate->add_substrate incubate2 Incubate to allow uptake add_substrate->incubate2 wash Wash to remove unbound substrate incubate2->wash measure Measure fluorescence/ radioactivity wash->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the Serotonin Transporter (SERT) Inhibition Assay.

Experimental Protocol (Fluorescence-based):

  • Cell Seeding: Seed HEK293 cells stably expressing human SERT (hSERT) in a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells/well in 100 µL of culture medium.[14] Incubate overnight at 37°C with 5% CO₂.

  • Compound Pre-incubation: Remove the culture medium and wash the cells once with 100 µL of Krebs-Ringer-HEPES (KRH) buffer. Add 100 µL of KRH buffer containing various concentrations of this compound or a reference inhibitor (e.g., fluoxetine).[15][16] Include a vehicle control. Incubate for 20-30 minutes at 37°C.[16][17]

  • Substrate Addition: Add a fluorescent serotonin analog (e.g., as provided in a commercial kit) to each well.[18]

  • Uptake: Incubate the plate for 15-60 minutes at 37°C, protected from light.[15]

  • Signal Measurement: Measure the fluorescence intensity using a bottom-read fluorescence microplate reader according to the kit manufacturer's instructions.[18]

  • Data Analysis: Calculate the percentage of inhibition of serotonin uptake for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

This compound (nM)Fluorescence (RFU)% Inhibition
0 (Vehicle)8500 ± 3500
17800 ± 3008.2
106200 ± 25027.1
504300 ± 20049.4
1002500 ± 15070.6
5001200 ± 10085.9
Fluoxetine (1 µM)1000 ± 8088.2

Phosphodiesterase 4 (PDE4) Inhibition Assay

This compound has been shown to inhibit PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can be measured using various assay formats.[19]

Signaling Pathway Diagram:

G GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets This compound This compound This compound->PDE4 Inhibits

Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4.

Experimental Protocol (cAMP-Glo™ Assay):

The cAMP-Glo™ Assay is a bioluminescent assay that measures cAMP levels in cells.[20][21] It is based on the principle that cAMP stimulates the activity of protein kinase A (PKA), leading to a decrease in available ATP. The remaining ATP is then used in a luciferase reaction to produce light, where the luminescent signal is inversely proportional to the cAMP concentration.[22][23]

  • Cell Seeding: Seed cells (e.g., HEK293 or U937) in a 96-well white, clear-bottom plate at a suitable density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a known PDE4 inhibitor (e.g., Rolipram) for 30-60 minutes.[24]

  • cAMP Stimulation: Stimulate the cells with an adenylyl cyclase activator such as forskolin (B1673556) to induce cAMP production.[24] In some cell-based PDE4 assays, a constitutively active GPCR can be used to drive cAMP production, making exogenous stimulation unnecessary.[25][26]

  • Cell Lysis: Add cAMP-Glo™ Lysis Buffer to lyse the cells and release the intracellular cAMP.[27][28]

  • cAMP Detection: Add the cAMP Detection Solution, which contains PKA. Incubate for 20 minutes at room temperature.[27][28]

  • Luminescence Detection: Add Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction. Incubate for 10 minutes at room temperature.[27]

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.[22]

  • Data Analysis: Generate a cAMP standard curve.[27] Calculate the cAMP concentration in each sample. Determine the EC₅₀ value for this compound by plotting the increase in cAMP concentration against the log of the this compound concentration.

Data Presentation:

This compound (nM)Luminescence (RLU)[cAMP] (nM)% PDE4 Inhibition
0 (Vehicle)800,000 ± 50,00050
10750,000 ± 45,0001012.5
50600,000 ± 40,0002550.0
100450,000 ± 30,00050112.5
500200,000 ± 20,000100237.5
1000100,000 ± 15,000150362.5
Rolipram (1 µM)80,000 ± 10,000180437.5

The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound in cell-based assays. By systematically assessing its cytotoxicity, SERT inhibitory activity, and PDE4 inhibitory activity, researchers can obtain quantitative data to characterize its pharmacological profile. The provided diagrams and tables serve as a guide for experimental design and data presentation, facilitating a thorough investigation of this compound's therapeutic potential.

References

Application Notes & Protocols: In vivo Experimental Design for Mesembrenol Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mesembrenol is a psychoactive alkaloid found in the South African plant Sceletium tortuosum (Kanna), alongside other key alkaloids like mesembrine (B35894) and mesembrenone (B1676307).[1][2] Traditionally, Kanna has been used to relieve stress and enhance mood.[3] Modern research indicates that the alkaloids from Sceletium tortuosum exert their effects primarily through two mechanisms: serotonin (B10506) reuptake inhibition (SRI) and phosphodiesterase-4 (PDE4) inhibition.[1][4][5] This dual-action pathway makes this compound and related compounds promising candidates for development as anxiolytics, antidepressants, or cognitive enhancers.[6][7]

These application notes provide a comprehensive framework for designing and executing in vivo studies in animal models to investigate the pharmacological effects of this compound.

Proposed Mechanism of Action: Dual Signaling Pathway

This compound, as a constituent of Sceletium, is understood to contribute to a multi-target pharmacological profile. The primary proposed mechanisms involve the modulation of serotonergic and intracellular signaling pathways.

  • Serotonin Transporter (SERT) Inhibition: Like classic SSRIs, this compound is believed to inhibit the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT).[4][8] This action increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is a key therapeutic target for anxiety and depression.[9][10]

  • Phosphodiesterase-4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[6] By inhibiting PDE4, this compound increases intracellular cAMP levels. This activates downstream signaling cascades, such as the cAMP-response element-binding protein (CREB) pathway, which is vital for promoting neuronal plasticity, neurogenesis, and anti-inflammatory responses.[6][11][12] PDE4 inhibition is an established target for antidepressant and cognitive-enhancing drugs.[7][13]

The diagram below illustrates this proposed dual-action mechanism.

Caption: Proposed dual mechanism of this compound.

Experimental Design and Protocols

This section outlines a general framework for an in vivo study to assess the anxiolytic properties of this compound.

2.1. Animal Model Selection

  • Species: Male Wistar rats (250-300g) or C57BL/6 mice (25-30g) are commonly used for behavioral neuroscience studies.[14][15] Rodent models are well-validated for anxiety and depression research.[9][16]

  • Housing: Animals should be housed in groups of 2-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before any experimental procedures. Handle animals daily for 3-5 days prior to testing to reduce handling-induced stress.

2.2. Drug Preparation and Administration

  • Compound: Pure, synthesized this compound with verified purity (>98%) should be used.

  • Vehicle: A common vehicle is a solution of 0.9% saline with a small percentage of a solubilizing agent like Tween 80 or DMSO. The final concentration of the solubilizing agent should be minimal (e.g., <5%) and consistent across all groups.

  • Route of Administration: Given the poor oral bioavailability reported for related alkaloids, intraperitoneal (i.p.) injection is recommended to ensure systemic exposure.[15]

  • Dosage Selection: Dose-response studies are critical. Based on toxicity studies of Sceletium extracts, a wide therapeutic window is expected.[1][14] A suggested starting range for a pure compound could be 1, 5, and 10 mg/kg.

2.3. Experimental Groups A robust study should include the following groups (n=10-12 animals per group):

  • Vehicle Control: Receives only the vehicle solution.

  • This compound (Low Dose): e.g., 1 mg/kg.

  • This compound (Mid Dose): e.g., 5 mg/kg.

  • This compound (High Dose): e.g., 10 mg/kg.

  • Positive Control: A known anxiolytic drug, such as Diazepam (1-2 mg/kg, i.p.), to validate the experimental model.

2.4. Experimental Workflow The following diagram outlines the logical flow of a typical in vivo behavioral study.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A1 Animal Procurement (e.g., Male Wistar Rats) A2 Acclimatization (7-10 days) A1->A2 A3 Habituation & Handling (3-5 days) A2->A3 B1 Random Assignment to Groups (n=12/group) A3->B1 B2 Drug Administration (i.p.) - Vehicle - this compound (1, 5, 10 mg/kg) - Positive Control (Diazepam) B1->B2 B3 Wait Period (e.g., 30 minutes) B2->B3 B4 Behavioral Testing (e.g., Elevated Plus Maze) B3->B4 C1 Data Collection (Video Tracking Software) B4->C1 C3 Tissue Collection (Optional) (Brain regions for biomarker analysis) B4->C3 Post-mortem C2 Statistical Analysis (ANOVA, Post-hoc tests) C1->C2 C4 Interpretation & Reporting C2->C4

Caption: General workflow for an in vivo behavioral study.

2.5. Protocol: Elevated Plus Maze (EPM) Test The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces.

Materials:

  • Plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Video camera mounted above the maze.

  • Automated video tracking software.

  • Dimly lit, quiet testing room.

Procedure:

  • Transport animals to the testing room at least 1 hour before the experiment begins to allow for acclimatization.

  • Administer this compound, vehicle, or positive control (e.g., Diazepam) via i.p. injection.

  • Return the animal to its home cage for a 30-minute absorption period.

  • Gently place the animal in the center of the EPM, facing one of the open arms.

  • Start the video recording and leave the room. The test duration is typically 5 minutes.

  • After the test, return the animal to its home cage.

  • Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove any olfactory cues.

  • Analyze the recorded video using tracking software to score the following parameters:

    • Time spent in the open arms (s).

    • Time spent in the closed arms (s).

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect. Total distance traveled should be analyzed to rule out confounding effects of sedation or hyperactivity.

Data Presentation

Quantitative data should be presented clearly to allow for straightforward comparison between experimental groups. Data are typically expressed as mean ± standard error of the mean (SEM). Statistical analysis, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's), is used to determine significance.

Table 1: Example Data from an Elevated Plus Maze (EPM) Study

Experimental GroupDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Distance (m) (Mean ± SEM)
Vehicle Control -18.5 ± 2.125.3 ± 3.015.2 ± 1.1
This compound 1.024.8 ± 2.530.1 ± 3.314.9 ± 1.3
This compound 5.035.6 ± 3.0 42.7 ± 3.8*15.5 ± 1.0
This compound 10.038.2 ± 3.545.1 ± 4.1 14.7 ± 1.2
Positive Control (Diazepam) 1.542.1 ± 3.948.9 ± 4.5**11.8 ± 0.9*
Note: Data are hypothetical for illustrative purposes. Statistical significance vs. Vehicle Control: *p < 0.05, **p < 0.01.

Further Considerations

  • Pharmacokinetics: To correlate behavioral effects with drug exposure, a satellite group of animals can be used for pharmacokinetic analysis to measure plasma and brain concentrations of this compound at relevant time points.[15]

  • Target Engagement: Post-mortem analysis of brain tissue can be performed to measure target engagement, such as changes in cAMP levels or CREB phosphorylation in the hippocampus and prefrontal cortex, to confirm the mechanism of action.[6]

  • Additional Behavioral Tests: To build a comprehensive profile, other behavioral paradigms can be employed, such as the forced swim test or tail suspension test for antidepressant-like effects, or the novel object recognition test for cognitive enhancement.[9][17]

References

Application Notes and Protocols for Investigating Mesembrenol's Effect on Neurotransmitter Reuptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol, an alkaloid found in the plant Sceletium tortuosum, is a compound of increasing interest for its potential psychoactive properties.[1][2] Structurally related to the better-studied alkaloids mesembrine (B35894) and mesembrenone, it is hypothesized to exert its effects through the modulation of monoamine neurotransmitter systems. The primary mechanism of action for related compounds is the inhibition of the serotonin (B10506) transporter (SERT), with weaker or negligible effects on the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET).[1][3] This document provides a detailed protocol for investigating the effects of this compound on the reuptake of serotonin, dopamine, and norepinephrine using a fluorescence-based in vitro assay.

Neurotransmitter transporters are critical for regulating neurotransmission by clearing neurotransmitters from the synaptic cleft.[4][5] Inhibition of these transporters prolongs the action of neurotransmitters and is a key mechanism for many antidepressant and anxiolytic drugs.[6][7] This protocol utilizes human embryonic kidney (HEK293) cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporters.[8] The assay employs a fluorescent substrate that mimics the natural neurotransmitters. When this substrate is taken up by the cells via the transporters, its fluorescence increases.[5] The inhibitory potential of this compound is quantified by its ability to reduce the uptake of this fluorescent substrate.

Materials and Methods

Materials
  • Cell Lines:

    • HEK293 cells stably expressing hSERT (e.g., from Revvity, Part # RBHSTM-K)[9]

    • HEK293 cells stably expressing hDAT

    • HEK293 cells stably expressing hNET

  • Reagents:

    • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices, #R8174) containing a fluorescent substrate and a masking dye.[8][10]

    • This compound (purity >98%)

    • Positive Control Inhibitors:

      • SERT: Fluoxetine or S-Citalopram[11]

      • DAT: GBR-12909 (Vanoxerine) or Bupropion[12]

      • NET: Nisoxetine or Desipramine[4]

    • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates.

    • Dimethyl sulfoxide (B87167) (DMSO), cell-culture grade.

  • Equipment:

    • Fluorescence microplate reader with bottom-read capabilities.

    • Cell culture incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Multichannel pipettes.

    • Automated plate washer (optional).

Experimental Protocols

Cell Culture and Plating
  • Maintain HEK293-hSERT, HEK293-hDAT, and HEK293-hNET cell lines in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic in a 37°C, 5% CO2 incubator.

  • The day before the assay, harvest the cells and resuspend them in fresh culture medium.

  • Plate the cells in a Poly-D-lysine coated 96-well black, clear-bottom microplate at a density of 40,000 - 60,000 cells per well in 100 µL of medium.[8]

  • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell adherence and formation of a monolayer.[8]

Compound Preparation
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare 10 mM stock solutions of the positive control inhibitors (Fluoxetine, GBR-12909, Nisoxetine) in DMSO.

  • Create a serial dilution series of this compound and the control inhibitors in assay buffer. The final concentrations should typically range from 0.1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

Neurotransmitter Reuptake Inhibition Assay
  • On the day of the assay, carefully remove the culture medium from the wells.

  • Wash the cells once with 100 µL of pre-warmed assay buffer.

  • Add 50 µL of the diluted this compound or control inhibitor solutions to the appropriate wells. For control wells (100% activity), add 50 µL of assay buffer with 0.5% DMSO. For background wells (0% activity), add a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).

  • Incubate the plate for 15-30 minutes at 37°C.[2]

  • Prepare the fluorescent substrate solution according to the manufacturer's instructions (e.g., from the Neurotransmitter Transporter Uptake Assay Kit).[8]

  • Add 50 µL of the fluorescent substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity kinetically over 30-60 minutes, or as an endpoint reading after a 15-30 minute incubation. Read from the bottom of the plate.

Data Analysis
  • Subtract the average fluorescence of the background wells from all other wells.

  • Normalize the data by expressing the fluorescence in each well as a percentage of the average fluorescence of the control wells (100% activity).

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound. The equation is: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))

  • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the Km of the fluorescent substrate is known.[4]

Data Presentation

The following tables summarize the expected inhibitory activities of this compound (using Mesembrenone data as a proxy) and standard inhibitors on neurotransmitter transporters.

Table 1: Inhibitory Activity (IC50) of this compound and Control Compounds on Neurotransmitter Transporters

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
This compound (proxy: Mesembrenone)< 1000[1]> 10,000> 10,000
Fluoxetine (SERT Control)1 - 10> 10,000> 10,000
GBR-12909 (DAT Control)> 5,00010 - 50> 1,000
Nisoxetine (NET Control)> 1,000> 1,0001 - 10

Table 2: Inhibitory Constants (Ki) of this compound and Control Compounds

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
This compound (proxy: Mesembrenone)27[1]Not DeterminedNot Determined
S-Citalopram (SERT Control)0.5 - 2> 5,000> 1,000
Bupropion (DAT Control)> 2,000200 - 500500 - 1000
Desipramine (NET Control)5 - 20> 1,0000.5 - 5

Visualizations

Signaling Pathway

Neurotransmitter_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle Neurotransmitter_in Neurotransmitter Neurotransmitter_out Neurotransmitter Vesicle->Neurotransmitter_out Release Transporter Transporter (SERT/DAT/NET) Neurotransmitter_out->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter_out->Receptor Binding & Signal This compound This compound This compound->Transporter Inhibition

Caption: Neurotransmitter reuptake inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Plate HEK293 cells expressing hSERT, hDAT, or hNET B 2. Prepare serial dilutions of This compound and controls C 3. Add compounds to cells and incubate A->C B->C D 4. Add fluorescent substrate C->D E 5. Measure fluorescence (kinetic or endpoint) D->E F 6. Normalize data to controls E->F G 7. Plot dose-response curve F->G H 8. Calculate IC50 values G->H

Caption: Workflow for neurotransmitter reuptake inhibition assay.

References

Application of Mesembrenol in Neuropharmacological Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesembrenol is a mesembrine (B35894) alkaloid naturally occurring in the plant Sceletium tortuosum, a succulent traditionally used by indigenous people of Southern Africa for its mood-enhancing and anxiolytic properties.[1][2] In modern neuropharmacological research, this compound and related alkaloids are being investigated for their potential therapeutic applications in psychiatric and neurological disorders.[3] This document provides detailed application notes and protocols for the use of this compound in neuropharmacological research, focusing on its mechanisms of action, relevant signaling pathways, and experimental methodologies.

Mechanisms of Action

This compound's neuropharmacological effects are primarily attributed to its activity as a dual inhibitor of the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4).[4]

  • Serotonin Transporter (SERT) Inhibition : this compound acts as a weak inhibitor of the serotonin transporter.[4][5] By blocking SERT, this compound can increase the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is a hallmark of many clinically effective antidepressant and anxiolytic drugs.

  • Phosphodiesterase 4 (PDE4) Inhibition : this compound is also an inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[4] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, a crucial second messenger involved in various neuronal functions, including synaptic plasticity, learning, and memory.

Data Presentation

The following table summarizes the quantitative data for this compound and related alkaloids for comparative purposes.

CompoundTargetAssay TypeValueReference
This compound PDE4IC5010,000 nM[4]
This compound SERTInhibitionWeak inhibitor (approx. 87 times weaker than Mesembrine)[5]
MesembrineSERTKᵢ1.4 nM[5]
MesembrenoneSERTKᵢ27 nM[4]
MesembrenonePDE4IC50< 1,000 nM[4]

Signaling Pathways

The neuropharmacological effects of this compound are mediated through distinct signaling pathways.

Serotonin Transporter (SERT) Inhibition Pathway

Inhibition of SERT by this compound leads to an increase in synaptic serotonin levels, which subsequently enhances the activation of postsynaptic serotonin receptors, contributing to its potential anxiolytic and antidepressant effects.

SERT_Inhibition This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_reuptake->Synaptic_Serotonin Leads to Postsynaptic_Receptors Postsynaptic Serotonin Receptor Activation Synaptic_Serotonin->Postsynaptic_Receptors Enhances Neurophysiological_Effects Anxiolytic & Antidepressant-like Effects Postsynaptic_Receptors->Neurophysiological_Effects Results in

Caption: SERT Inhibition by this compound.

Phosphodiesterase 4 (PDE4) Inhibition and cAMP Signaling Pathway

By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation. Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6] This cascade can modulate gene transcription via CREB and influence other cellular processes through pathways like ERK, ultimately impacting neuronal function and plasticity.[7]

PDE4_Inhibition_cAMP cluster_inhibition This compound Action cluster_downstream Downstream Signaling This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation cAMP Increased intracellular cAMP cAMP_degradation->cAMP Leads to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Exchange protein directly activated by cAMP (Epac) cAMP->Epac Activates CREB CREB Activation PKA->CREB Phosphorylates ERK ERK Pathway Epac->ERK Gene_Transcription Gene Transcription (Neuroplasticity, etc.) CREB->Gene_Transcription Neuronal_Function Modulation of Neuronal Function ERK->Neuronal_Function Gene_Transcription->Neuronal_Function

Caption: PDE4 Inhibition and cAMP Signaling by this compound.

Experimental Protocols

In Vitro Assays

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for SERT.

Workflow Diagram:

SERT_Binding_Workflow A Prepare SERT-expressing cell membranes B Incubate membranes with radioligand (e.g., [³H]citalopram) and varying concentrations of this compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki from IC50 values D->E

Caption: SERT Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Use cell lines stably expressing human SERT (e.g., HEK293 cells).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]citalopram), and varying concentrations of this compound (or vehicle for total binding and a saturating concentration of a known SERT inhibitor like fluoxetine (B1211875) for non-specific binding).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes an in vitro assay to measure the inhibitory activity of this compound against PDE4.

Workflow Diagram:

PDE4_Inhibition_Workflow A Prepare reaction buffer and recombinant human PDE4 enzyme B Incubate PDE4 with varying concentrations of this compound A->B C Initiate reaction by adding cAMP substrate B->C D Stop the reaction and measure the amount of AMP produced C->D E Calculate IC50 value D->E

Caption: PDE4 Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare a solution of cAMP substrate in the assay buffer.

  • Inhibition Assay:

    • In a 96-well plate, add the PDE4 enzyme solution and varying concentrations of this compound (or vehicle for control).

    • Pre-incubate for a short period (e.g., 15 minutes) at 30°C.

    • Initiate the enzymatic reaction by adding the cAMP substrate.

    • Incubate for a defined time (e.g., 30 minutes) at 30°C.

  • Detection:

    • Terminate the reaction by adding a stop reagent (e.g., 0.1 M HCl).

    • The amount of AMP produced can be quantified using various methods, such as commercially available fluorescence polarization, HTRF, or ELISA-based kits.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Behavioral Assays

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Mice or rats.

  • Procedure:

    • Administer this compound (at various doses) or vehicle to the animals, typically 30-60 minutes before testing. A positive control group treated with a known anxiolytic drug (e.g., diazepam) should be included.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the open arm parameters is indicative of an anxiolytic-like effect.

The FST is a common behavioral test used to screen for potential antidepressant activity. Antidepressants typically reduce the duration of immobility.

Methodology:

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Animals: Mice or rats.

  • Procedure:

    • Administer this compound (at various doses), a positive control (e.g., a known antidepressant like fluoxetine), or vehicle to the animals. A pre-treatment period of several days may be required.

    • Place the animal in the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis:

    • Compare the immobility time across the different treatment groups. A significant decrease in immobility time suggests an antidepressant-like effect.

The light-dark transition test in zebrafish larvae is a high-throughput method to screen for anxiolytic compounds.[8]

Methodology:

  • Apparatus: A 96-well plate and an automated tracking system that can deliver light and dark stimuli.

  • Animals: Zebrafish larvae (e.g., 5 days post-fertilization).

  • Procedure:

    • Place individual larvae in the wells of the 96-well plate containing embryo medium.

    • Add varying concentrations of this compound or a vehicle control to the wells.

    • Acclimate the larvae for a period in the dark.

    • Subject the larvae to alternating periods of light and darkness and record their locomotor activity.

  • Data Analysis:

    • Quantify the distance moved and velocity during the light and dark phases. Anxiolytic compounds typically reduce the hyperlocomotion observed during the dark-to-light transition.[9]

Conclusion

This compound presents a compelling profile for neuropharmacological investigation due to its dual action on the serotonergic and cAMP signaling pathways. The protocols and data provided herein offer a framework for researchers to explore the therapeutic potential of this compound in models of anxiety, depression, and other neurological disorders. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the synergistic effects it may have with other alkaloids from Sceletium tortuosum.

References

Troubleshooting & Optimization

Improving the yield of Mesembrenol extraction from Sceletium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Mesembrenol and other key alkaloids from Sceletium tortuosum.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and related alkaloids from Sceletium tortuosum.

Issue Potential Causes Recommended Solutions
Low Overall Alkaloid Yield 1. Suboptimal plant material (genetics, cultivation, harvest time).[1][2] 2. Inefficient extraction solvent or method.[3][4] 3. Degradation of alkaloids during processing.[3] 4. Incorrect plant part used for extraction.1. Source high-yield Sceletium cultivars. Harvest in late spring to early summer when plants are fruiting for potentially higher alkaloid levels. 2. Experiment with different solvent systems (e.g., ethanol (B145695), methanol (B129727) with 1% acetic acid). Consider advanced methods like supercritical CO2 extraction for higher purity. 3. Avoid excessive heat during solvent evaporation. Process plant material promptly after harvesting. 4. Analyze different plant parts (shoots vs. roots) as alkaloid concentrations can vary. Shoots tend to have higher concentrations of mesembrine (B35894), while roots may have more delta-7-mesembrenone and mesembrenone.
Inconsistent Yields Between Batches 1. Variability in raw plant material. 2. Inconsistent extraction parameters (time, temperature, solvent-to-solid ratio). 3. Differences in post-harvest processing (e.g., fermentation, drying).1. Standardize the source and type of Sceletium material. If possible, use cultivated plants grown under controlled conditions. 2. Maintain strict control over all extraction parameters. Develop and adhere to a detailed Standard Operating Procedure (SOP). 3. Implement a consistent post-harvest protocol. Note that unfermented extracts may contain more alkaloids than fermented ones.
Low Purity of this compound in Extract 1. Co-extraction of non-target compounds (e.g., chlorophyll, waxes). 2. Inadequate separation techniques.1. Employ a pre-extraction wash with a non-polar solvent to remove waxes. 2. Utilize chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Countercurrent Chromatography (HSCCC) for purification and isolation of specific alkaloids.
Transformation of Mesembrine to other Alkaloids 1. Exposure to sunlight and aqueous conditions during processing. 2. Fermentation process.1. Protect aqueous solutions of the extract from direct sunlight to prevent the transformation of mesembrine to ∆7-mesembrenone. 2. Be aware that fermentation intentionally alters the alkaloid profile. If the goal is to maximize mesembrine, consider using unfermented material.

Frequently Asked Questions (FAQs)

1. What are the major alkaloids in Sceletium tortuosum and how do they relate to this compound?

Sceletium tortuosum contains a complex mixture of over 32 known alkaloids. The most dominant and clinically significant ones are mesembrine, mesembrenone, ∆7-mesembrenone, and this compound. These compounds belong to the mesembrine-type alkaloid class and are structurally related. The relative concentrations of these alkaloids can vary significantly based on genetic and environmental factors.

2. What is the typical total alkaloid content in Sceletium tortuosum?

The total alkaloid content in dried Sceletium tortuosum can range from 0.3% to 2.3%. Cultivated material typically averages around 0.8% total alkaloids, though high-yield strains have been developed that can produce significantly more. Some patented methods claim to produce a final product with a total alkaloid content of 3.5-18%.

3. Which solvent is best for extracting this compound and other mesembrine alkaloids?

Ethanol is a commonly used and effective solvent due to its high polarity, which readily dissolves mesembrine and related alkaloids. A typical procedure involves using 95% ethanol. Methanol, sometimes with the addition of a small amount of acid like 1% acetic acid, is also used, particularly in analytical methods for HPLC. Aqueous (water-based) extractions are also possible but may result in a milder extract.

4. Does fermentation increase the yield of this compound?

No, in fact, the opposite can be true. Fermentation is a traditional preparation method that alters the alkaloid profile. Studies have shown that fermentation can lead to the transformation of mesembrine into other compounds like ∆7-mesembrenone. Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed that unfermented alkaloid extracts generally contain more alkaloids than fermented extracts.

5. How can I improve the purity of my this compound extract?

For high-purity this compound, post-extraction purification is necessary. Techniques like High-Performance Liquid Chromatography (HPLC) and High-Speed Countercurrent Chromatography (HSCCC) are effective for isolating individual alkaloids. An initial acid-base extraction can also be used as a semi-purification step to remove non-alkaloidal compounds.

Experimental Protocols

General Ethanol-Based Extraction

This protocol describes a standard method for obtaining a full-spectrum alkaloid extract from dried Sceletium tortuosum plant material.

Materials:

  • Dried and powdered Sceletium tortuosum

  • 95% Ethanol

  • Glass vessel with a lid

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator or other solvent evaporation system

Procedure:

  • Combine the powdered Sceletium with 95% ethanol in a glass vessel at a 1:4 ratio (plant material to solvent).

  • Seal the vessel and agitate the mixture once daily.

  • Allow the extraction to proceed for 7-14 days to ensure maximal alkaloid release.

  • Filter the solution to remove the solid plant residue.

  • Gently evaporate the ethanol from the filtrate at a controlled temperature to prevent alkaloid degradation. The resulting product is a concentrated alkaloid extract.

Analytical Quantification using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of mesembrine-type alkaloids.

Instrumentation:

  • HPLC system with a UV-PDA detector

  • C18 analytical column

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of water, acetonitrile (ACN), and ammonium hydroxide solution in a ratio of 72:28:0.01 (v/v/v).

  • Sample Preparation: Dissolve a known quantity of the crude extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18

    • Detection Wavelength: 228 nm

    • Flow Rate: 1 ml/min

    • Injection Volume: 10-20 µL

  • Quantification: Run the prepared sample through the HPLC system. Identify and quantify the alkaloids by comparing their retention times and UV spectra to those of the reference standards.

Data Summary

Alkaloid Content in Sceletium tortuosum
Alkaloid Typical Content in Plant Material (Dry Weight) Notes
Total Alkaloids 0.3% - 2.3%Varies significantly with cultivar, growing conditions, and processing.
Mesembrine ~0.86% in aerial parts, ~0.3% in roots.Often the most abundant alkaloid in the plant.
This compound Variable, often present in lower concentrations than mesembrine.Can be isolated and quantified using chromatographic methods.
Mesembrenone Variable, can increase during fermentation as mesembrine decreases.Present in both shoots and roots.
∆7-Mesembrenone Can increase significantly during fermentation.Found in higher concentrations in the roots.

Visualizations

Workflow for this compound Extraction and Purification

ExtractionWorkflow start Start: Dried Sceletium Material extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction filtration Filtration extraction->filtration Separate solids evaporation Solvent Evaporation (Controlled Heat) filtration->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract purification Purification (e.g., HPLC, HSCCC) crude_extract->purification isolated_this compound Isolated this compound purification->isolated_this compound Fractions collected analysis QC Analysis (HPLC, GC-MS) isolated_this compound->analysis Verify purity

Caption: General workflow for extraction and purification of this compound.

Factors Influencing this compound Yield

YieldFactors genetics Plant Genetics (Cultivar) yield yield genetics->yield cultivation Cultivation Conditions (Soil, Fertigation) cultivation->yield harvest Harvesting (Time, Plant Part) harvest->yield processing Post-Harvest Processing (Drying, Fermentation) processing->yield extraction_params Extraction Parameters (Solvent, Time, Temp) extraction_params->yield

Caption: Key factors that influence the final yield of this compound.

References

Navigating the Chromatographic Separation of Mesembrenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming the challenges associated with the chromatographic separation of Mesembrenol, a key psychoactive alkaloid from the plant Sceletium tortuosum. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate smooth and effective separation experiments.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of this compound and other related alkaloids.

Problem Potential Cause Suggested Solution
Poor Resolution/Co-elution of Alkaloids Structurally similar alkaloids (e.g., this compound, Mesembranol, Mesembrenone, Mesembrine) are difficult to separate.[1][2][3]- Optimize Mobile Phase: Adjust the ratio of the aqueous and organic phases. For reverse-phase HPLC, increasing the water content can improve the separation of polar compounds.[3] A mobile phase of water and acetonitrile (B52724) at a 72:28 ratio with 0.01% ammonium (B1175870) hydroxide (B78521) has been used successfully.[4] - Adjust pH: Using a mobile phase with a high pH (e.g., containing ammonium hydroxide) can neutralize the basic alkaloids, leading to better peak shapes and retention on a reverse-phase column. - Gradient Elution: Employ a gradient elution program to effectively separate compounds with different polarities. A binary gradient changing from 80% aqueous phase to 50% over 15 minutes has been reported.
Peak Tailing - Secondary Interactions: Silanol (B1196071) groups on the silica-based column can interact with the basic nitrogen of the alkaloids. - Column Overload: Injecting too concentrated a sample.- Use a High pH Mobile Phase: As mentioned above, this neutralizes the alkaloids and minimizes secondary interactions. - End-capped Column: Utilize a column with end-capping to reduce the number of free silanol groups. - Lower Sample Concentration: Dilute the sample before injection.
Low Signal Intensity/Poor Sensitivity - Inappropriate Detection Wavelength: The selected wavelength may not be the optimal absorbance maximum for this compound. - Low Analyte Concentration: The concentration of this compound in the sample is below the detection limit of the instrument.- Optimize Detection Wavelength: A UV detection wavelength of 228 nm is commonly used for the analysis of mesembrine-type alkaloids. - Concentrate the Sample: If the sample is too dilute, consider a sample concentration step prior to injection. - Use a More Sensitive Detector: Mass spectrometry (MS) offers higher sensitivity and selectivity compared to UV detection.
Irreproducible Retention Times - Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components. - Temperature Variations: Changes in column temperature can affect retention times. - Column Degradation: The stationary phase has degraded over time.- Ensure Proper Mobile Phase Preparation: Accurately measure and mix all mobile phase components. Degas the mobile phase before use. - Use a Column Oven: Maintain a constant column temperature to ensure consistent retention times. - Replace the Column: If the column performance has deteriorated, replace it with a new one.
Lack of Commercially Available Standards Reference standards for this compound and other minor alkaloids are often not commercially available.- Isolation and Characterization: Isolate the alkaloids from the plant material using techniques like flash chromatography and confirm their identity using NMR and MS. - Use a Well-Characterized Plant Extract: A thoroughly characterized plant extract can be used as a reference material for qualitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic technique for this compound separation?

A1: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the most widely used technique for the analysis of this compound and other Sceletium alkaloids. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is also utilized, especially for structural elucidation.

Q2: Which type of HPLC column is best suited for this compound separation?

A2: A C18 column is the most frequently reported stationary phase for the separation of mesembrine-type alkaloids.

Q3: What are the typical mobile phases used in the HPLC analysis of this compound?

A3: A mixture of water and acetonitrile is the standard mobile phase. To improve peak shape and resolution of these basic alkaloids, a modifier like ammonium hydroxide is often added to increase the pH. Ratios of water to acetonitrile can vary, for example, 72:28 or 70:30, with 0.01% ammonium hydroxide.

Q4: At what wavelength should I set my UV detector for this compound analysis?

A4: A UV detection wavelength of 228 nm is commonly recommended for monitoring the elution of mesembrine-type alkaloids.

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

A5: The most reliable method for peak identification is to use a certified reference standard. If a standard is unavailable, co-injection with a well-characterized plant extract can provide tentative identification. For unequivocal identification, coupling the chromatograph to a mass spectrometer (LC-MS or GC-MS) is highly recommended, as it provides mass-to-charge ratio information that can help confirm the compound's identity.

Experimental Protocols

HPLC-UV Method for the Analysis of this compound and Related Alkaloids

This protocol is based on established methods for the separation of mesembrine-type alkaloids from Sceletium tortuosum.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 150 mm x 4.6 mm i.d.
Mobile Phase A: Water with 0.01% Ammonium Hydroxide B: Acetonitrile
Gradient Isocratic at 70:30 (A:B) or a gradient can be optimized.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C (can be optimized)
Detection Wavelength 228 nm

Sample Preparation:

  • Extract the plant material with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Filter the extract through a 0.45 µm syringe filter before injection.

GC-MS Method for the Analysis of this compound

This protocol provides a general guideline for the GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for alkaloid analysis.

Chromatographic Conditions:

ParameterValue
Column DB-1 fused silica (B1680970) capillary column, 30 m x 0.25 mm i.d. (or similar)
Carrier Gas Helium
Injector Temperature 230 °C
Oven Program Isothermal at 200°C for 15 minutes, then ramp at 10°C/min to 300°C.
MS Conditions Scan range: m/z 50-550. Ionization mode: Electron Ionization (EI).

Sample Preparation:

  • Perform a suitable extraction of the plant material.

  • The extract may require derivatization to improve volatility and thermal stability, although it is not always necessary for mesembrine (B35894) alkaloids.

Data Presentation

Table 1: HPLC Retention Times of Major Mesembrine Alkaloids

Alkaloid Retention Time (min) Reference
Δ⁷-Mesembrenone5.242
This compound3.43
Mesembranol3.67
Mesembrenone7.579
Mesembrine10.894

Note: Retention times can vary depending on the specific chromatographic conditions and instrumentation used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_analysis Data Analysis plant_material Sceletium tortuosum Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC System filtration->hplc HPLC Analysis gcms GC-MS System filtration->gcms GC-MS Analysis uv_detection UV Detection (228 nm) hplc->uv_detection ms_detection Mass Spectrometry hplc->ms_detection LC-MS gcms->ms_detection GC-MS data_processing Data Processing & Quantification uv_detection->data_processing ms_detection->data_processing troubleshooting_logic cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity start Chromatographic Issue Identified q_resolution Are peaks co-eluting? start->q_resolution q_peak_shape Is there peak tailing? start->q_peak_shape q_sensitivity Is the signal weak? start->q_sensitivity sol_mobile_phase Optimize Mobile Phase (Ratio/pH) q_resolution->sol_mobile_phase Yes sol_gradient Implement Gradient Elution q_resolution->sol_gradient Yes sol_high_ph Use High pH Mobile Phase q_peak_shape->sol_high_ph Yes sol_column Check/Replace Column q_peak_shape->sol_column Yes sol_wavelength Optimize Detection Wavelength q_sensitivity->sol_wavelength Yes sol_detector Use a More Sensitive Detector (MS) q_sensitivity->sol_detector Yes

References

Mesembrenol stability issues in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of mesembrenol (B12402132) in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound, like other alkaloids, is primarily influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation.[1]

  • Solvent Choice: The type of solvent used to dissolve this compound can significantly impact its stability. For the related alkaloid mesembrine, aqueous solutions were found to be less stable than methanolic solutions, especially when exposed to light.[2]

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.[3]

  • Light Exposure: Exposure to UV or even ambient light can lead to photodegradation. Mesembrine has been shown to transform in the presence of sunlight.[2]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[1]

Q2: I am seeing a decrease in the concentration of my this compound standard over time. What could be the cause?

A2: A decrease in this compound concentration is likely due to chemical degradation. To troubleshoot this, consider the following:

  • Storage Conditions: Ensure your this compound stock solutions are stored at a low temperature (e.g., -20°C or -80°C), protected from light (e.g., in amber vials), and tightly sealed to prevent solvent evaporation and exposure to air.

  • Solvent: If you are using an aqueous buffer, consider preparing fresh solutions before each experiment. For long-term storage, consider dissolving this compound in an organic solvent like methanol (B129727), where related alkaloids have shown greater stability.[2]

  • Repeat Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions, as this can introduce moisture and accelerate degradation. Aliquot your stock solution into smaller, single-use vials.

Q3: Are there any known degradation products of this compound I should be aware of?

A3: While specific degradation products of this compound are not extensively documented in publicly available literature, studies on the closely related alkaloid, mesembrine, have shown that it can transform into ∆7-mesembrenone, particularly in aqueous solutions exposed to sunlight.[2] It is plausible that this compound could undergo similar structural modifications, such as oxidation or isomerization, under stress conditions. To identify potential degradation products in your samples, a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) is recommended.

Q4: How can I prevent the degradation of this compound during sample preparation and analysis?

A4: To minimize degradation during your experimental workflow:

  • Work Quickly and on Ice: Perform sample preparation steps on ice to reduce thermal degradation.

  • Use Fresh Solvents: Prepare mobile phases and diluents for chromatography fresh daily.

  • Protect from Light: Use amber glassware or cover your samples with aluminum foil to protect them from light.

  • Control pH: If working with aqueous solutions, use a buffered system to maintain a stable pH. The optimal pH for this compound stability has not been specifically reported, but a near-neutral to slightly acidic pH is often a good starting point for many alkaloids.

  • Inert Atmosphere: For highly sensitive experiments, consider degassing your solvents and blanketing your sample vials with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results in bioassays This compound degradation leading to variable active compound concentration.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Confirm the concentration of the dosing solution via HPLC before use.
Appearance of unknown peaks in chromatogram Degradation of this compound into one or more new products.Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. Use a photodiode array (PDA) detector to check for peak purity.
Loss of compound after storage in aqueous buffer Hydrolysis or photodegradation in the aqueous environment.Store stock solutions in an organic solvent like methanol or ethanol (B145695) at low temperatures and protected from light. Prepare aqueous working solutions immediately before use.
Precipitation of this compound in solution Poor solubility or solvent evaporation.Ensure the chosen solvent can dissolve this compound at the desired concentration. Store solutions in tightly sealed containers. If using a mixed solvent system, ensure the proportions are maintained.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[4][5]

Objective: To identify potential degradation pathways and products of this compound.

Materials:

  • This compound reference standard

  • HPLC-grade methanol, water, acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector and a C18 column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Calculate the percentage degradation of this compound.

    • Identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound and Related Alkaloids

This protocol is a starting point for developing a stability-indicating HPLC method based on published methods for Sceletium alkaloids.[6][7]

Objective: To separate and quantify this compound from its potential degradation products and other related alkaloids.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.01% ammonium (B1175870) hydroxide) and Mobile Phase B (Acetonitrile). A starting point could be a ratio of 72:28 (A:B).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 228 nm.[8]

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for the intended purpose of stability testing.

Visualizations

Logical Workflow for this compound Stability Troubleshooting

start Inconsistent Experimental Results (e.g., loss of activity, new HPLC peaks) check_storage Review Storage Conditions (Temp, Light, Solvent, Container) start->check_storage check_prep Evaluate Sample Preparation (Freshness of solutions, exposure to light/heat) start->check_prep forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_storage->forced_degradation check_prep->forced_degradation analyze Analyze via Stability-Indicating HPLC-UV/MS forced_degradation->analyze identify_products Identify Degradation Products analyze->identify_products optimize_conditions Optimize Storage and Handling Protocols identify_products->optimize_conditions implement Implement Corrective Actions (e.g., aliquotting, use of amber vials, fresh solutions) optimize_conditions->implement cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron serotonin Serotonin sert SERT serotonin->sert Binds reuptake Reuptake sert->reuptake pde4 PDE4 amp 5'-AMP pde4->amp camp cAMP camp->pde4 Hydrolysis pka PKA Activation camp->pka creb CREB Signaling pka->creb This compound This compound This compound->sert Inhibits (Weak) This compound->pde4 Inhibits degradation Degradation (Heat, Light, pH) This compound->degradation

References

Troubleshooting low signal intensity in Mesembrenol mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low signal intensity in Mesembrenol mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the analysis of this compound and related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a psychoactive alkaloid found in the plant Sceletium tortuosum. It is one of several mesembrine-type alkaloids, which are of interest for their potential antidepressant and anxiolytic properties due to their action as serotonin (B10506) reuptake inhibitors. Accurate quantification by mass spectrometry is crucial for research and product development. Key chemical properties are summarized below.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₃NO₃
Molar Mass289.391 g·mol⁻¹
Monoisotopic Mass289.16779 Da
IUPAC Name3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol

Q2: Which mass spectrometry ionization technique is most suitable for this compound analysis?

Electrospray Ionization (ESI) is the most common and effective soft ionization technique for analyzing this compound and other mesembrine-type alkaloids. ESI is well-suited for polar compounds and allows for the analysis of molecules with minimal fragmentation, typically generating a strong signal for the protonated molecule ([M+H]⁺) in positive ion mode.

Q3: Why am I observing a low signal for this compound in my mass spectrometry experiments?

Low signal intensity is a frequent issue in LC-MS analysis and can be attributed to several factors. These can be broadly categorized as:

  • Sample-Related Issues: The concentration of this compound in your sample may be below the instrument's limit of detection, or the sample matrix may be causing ion suppression. Improper sample preparation or degradation can also lead to a weaker signal.

  • Liquid Chromatography (LC) Issues: Poor chromatographic peak shape, such as broad or tailing peaks, can reduce the signal-to-noise ratio. Leaks in the LC system or incorrect injection volumes can also result in a low and inconsistent signal.

  • Ion Source & Mass Spectrometer Issues: Inefficient ionization is a primary cause of poor signal strength. This can result from a contaminated ion source, suboptimal source parameters (e.g., gas flows, temperatures, voltages), or incorrect mass spectrometer settings.

Q4: What is "ion suppression" and how does it affect this compound analysis?

Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound). In the ESI source, these matrix components compete with this compound for charge, which can significantly reduce the number of this compound ions that are generated and subsequently detected, leading to a drastic drop in signal intensity. This is a major challenge when analyzing samples from complex matrices like plant extracts or biological fluids.

cluster_source ESI Droplet cluster_gas Gas Phase Analyte This compound Charge Available Charge Analyte->Charge Competes for Matrix Matrix Components Matrix->Charge Competes for Analyte_Ion This compound Ions (Reduced Signal) Charge->Analyte_Ion Ionizes Matrix_Ion Matrix Ions Charge->Matrix_Ion Ionizes Analyte_Ion->To MS Analyzer Matrix_Ion->To MS Analyzer

Diagram of Ion Suppression in the ESI Source.

Q5: What are the common adducts I should look for in the mass spectrum of this compound?

In positive mode ESI-MS, in addition to the protonated molecule ([M+H]⁺), it is common to observe adducts with alkali metals or ammonium (B1175870). The formation of multiple adducts can split the total ion current for your analyte, potentially reducing the intensity of the target [M+H]⁺ ion.

Table 2: Common Adducts of this compound (C₁₇H₂₃NO₃) in Positive Ion ESI-MS

Adduct IonFormulaMonoisotopic Mass (Da)Notes
[M+H]⁺[C₁₇H₂₄NO₃]⁺290.1751Primary target ion for quantification.
[M+Na]⁺[C₁₇H₂₃NO₃Na]⁺312.1570Common adduct from glassware or solvent impurities.
[M+K]⁺[C₁₇H₂₃NO₃K]⁺328.1310Less common than sodium, but possible.
[M+NH₄]⁺[C₁₇H₂₃NO₃NH₄]⁺307.2016Can form if ammonium salts are present in the mobile phase.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

If you are experiencing a weak or non-existent signal for this compound, follow this systematic workflow to diagnose the issue. The first step is to determine if the problem lies with the sample, the LC system, or the mass spectrometer itself.

start Low this compound Signal infusion 1. Perform Infusion Analysis (Bypass LC) start->infusion lc_problem Problem is LC-Related infusion->lc_problem Signal OK ms_problem Problem is MS or Sample-Related infusion->ms_problem Signal Still Low check_leaks Check for Leaks & Pressure Fluctuations lc_problem->check_leaks check_standard 2. Analyze Fresh Standard ms_problem->check_standard check_chrom Evaluate Peak Shape (Broadening/Tailing) check_leaks->check_chrom check_column Check Column (Contamination/Age) check_chrom->check_column end Signal Restored check_column->end sample_problem Problem is Sample-Related (Degradation/Matrix) check_standard->sample_problem Signal OK ms_settings_problem Problem is MS Settings/Source check_standard->ms_settings_problem Signal Still Low sample_problem->end clean_source Clean Ion Source ms_settings_problem->clean_source tune_ms Tune & Calibrate MS clean_source->tune_ms optimize_params Optimize Source Parameters tune_ms->optimize_params optimize_params->end A Sample Preparation (Extraction/Cleanup) B LC Separation (C18 Column, Gradient Elution) A->B C Ionization (Positive ESI) B->C D MS Detection (Precursor Ion Scan) C->D E MS/MS Fragmentation (Product Ion Scan) D->E F Data Analysis (Quantification) E->F

Technical Support Center: Enhancing the Resolution of Mesembrenol and Its Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the effective separation of Mesembrenol and its isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its structurally similar isomers.

Question 1: Why am I observing poor resolution or complete co-elution of this compound and its isomers?

Answer:

Poor resolution is a common challenge when separating structurally similar compounds like this compound and its isomers (e.g., epimesembranol). Several factors in your HPLC method can be optimized to improve separation.

Initial Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution. Ensure your column is performing correctly by running a standard mixture with known separation characteristics.

  • System Suitability: Verify that your HPLC system is functioning properly. Check for leaks, and ensure the pump is delivering a consistent flow rate.

Optimization Strategies:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical for separating isomers.[1][2]

    • Solvent Selection: Acetonitrile often provides better separation efficiency for alkaloids compared to methanol.

    • Solvent Ratio: Adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase can significantly impact retention and resolution. A lower percentage of the organic component will generally increase retention times and may improve the separation of closely eluting peaks.[3]

    • pH Modification: Since this compound and its isomers are basic compounds, the pH of the mobile phase is a crucial parameter. Small changes in pH can alter the ionization state of the analytes, leading to changes in retention and selectivity. The use of buffers is recommended to maintain a stable pH.[2] Adding a small amount of an additive like ammonium (B1175870) hydroxide (B78521) can improve peak shape and resolution for basic alkaloids.

  • Column Temperature:

    • Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and potentially improved resolution. However, excessively high temperatures might not always enhance separation and could be detrimental for some isomers. It is advisable to evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C).

  • Flow Rate:

    • Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, which may lead to better separation of critical pairs.

Question 2: My peaks for this compound and its isomers are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is often due to strong interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase of the column.

Troubleshooting Steps:

  • Mobile Phase Additives: Add a competing base to the mobile phase to block the active sites on the stationary phase. Common additives include:

    • Triethylamine (TEA)

    • Ammonium hydroxide

  • pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of the basic analytes, reducing their interaction with the stationary phase and improving peak shape.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Question 3: I'm still struggling to separate a specific pair of this compound isomers (diastereomers). What advanced strategies can I employ?

Answer:

Separating diastereomers can be particularly challenging and may require more than simple mobile phase optimization.

Advanced Strategies:

  • Column Selectivity: The choice of the stationary phase is one of the most powerful tools for altering selectivity.

    • If you are using a standard C18 column, consider trying a different type of stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer different selectivities for isomers.

    • For diastereomers, sometimes a normal-phase column (like silica (B1680970) or cyano) with a non-polar mobile phase can provide good resolution.

  • Chiral Stationary Phases (CSPs): While primarily used for enantiomers, some CSPs can also effectively separate diastereomers. Polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point.

  • Temperature Optimization: A systematic study of the effect of column temperature should be performed, as it can sometimes have a significant impact on the selectivity between diastereomers.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for the Separation of Mesembrine-Type Alkaloids

This protocol is adapted from validated methods for the analysis of Mesembrine-type alkaloids, including this compound and its isomers, in plant material.

Table 1: HPLC Parameters for Mesembrine-Type Alkaloid Separation

ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.01% (v/v) Ammonium HydroxideB: Acetonitrile with 0.01% (v/v) Ammonium Hydroxide
Gradient Start with a higher percentage of A, and gradually increase B. A gradient from 80% A to 50% A over 15 minutes has been shown to be effective.
Flow Rate 1.0 mL/min
Column Temperature 30°C - 40°C (start with 30°C and optimize)
Detection UV at 228 nm
Injection Volume 10 - 20 µL

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Protocol 2: Chiral HPLC Method for Separation of Stereoisomers

For challenging separations of stereoisomers (enantiomers or diastereomers), a chiral stationary phase may be necessary.

Table 2: General Starting Conditions for Chiral HPLC

ParameterRecommended Conditions
Column Polysaccharide-based chiral column (e.g., cellulose or amylose derivatives)
Mobile Phase Normal Phase: n-Hexane / Ethanol (e.g., 90:10 v/v) with a small amount of an additive like diethylamine (B46881) (DEA) for basic compounds.Reversed Phase: Water / Acetonitrile or Methanol
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C (isothermal)
Detection UV at a suitable wavelength for this compound
Injection Volume 5 - 10 µL

Note: Chiral separations often require significant method development. It is recommended to screen different chiral columns and mobile phase compositions to find the optimal conditions.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution or Co-elution of this compound Isomers check_system Initial System Checks: - Column Health - System Suitability start->check_system optimize_mp Optimize Mobile Phase check_system->optimize_mp If system is OK mp_solvent Adjust Solvent Ratio (e.g., Water:Acetonitrile) optimize_mp->mp_solvent mp_ph Adjust pH / Additive (e.g., Ammonium Hydroxide) mp_solvent->mp_ph optimize_temp Optimize Column Temperature mp_ph->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow advanced_sep Advanced Separation Strategies optimize_flow->advanced_sep Resolution Still Poor end_good Resolution Achieved optimize_flow->end_good Resolution Improved change_column Change Column Selectivity (e.g., Phenyl, PFP) advanced_sep->change_column chiral_hplc Use Chiral Stationary Phase (CSP) change_column->chiral_hplc chiral_hplc->end_good Resolution Achieved end_bad Resolution Still Inadequate chiral_hplc->end_bad Further method development needed Logical_Relationships cluster_params Adjustable Parameters cluster_outcomes Performance Metrics params HPLC Parameters mobile_phase Mobile Phase - Solvent Ratio - pH / Additive column Column - Stationary Phase (C18, PFP, Chiral) - Temperature flow_rate Flow Rate resolution Resolution (Rs) mobile_phase->resolution High Impact retention Retention Time (Rt) mobile_phase->retention High Impact peak_shape Peak Shape mobile_phase->peak_shape High Impact on Basic Analytes column->resolution Very High Impact (Selectivity) column->retention Moderate Impact flow_rate->resolution Moderate Impact flow_rate->retention High Impact outcomes Chromatographic Outcomes

References

Strategies to minimize degradation of Mesembrenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Mesembrenol during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The degradation of this compound, like many alkaloids, is primarily influenced by environmental factors. Key contributors to its degradation include:

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions. Hydrolysis of its functional groups can occur at pH extremes.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photolytic degradation, causing structural changes to the molecule.

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of the molecule.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways, especially for solid-state samples.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it is recommended to store it under the following conditions:

  • Temperature: For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), 2-8°C is acceptable.

  • Light: Protect the compound from light by using amber glass vials or by storing it in a light-proof container.

  • Moisture: Store in a tightly sealed container, preferably with a desiccant, to minimize exposure to humidity.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

Q3: How should I store this compound in solution?

A3: this compound is generally less stable in solution than in its solid form. If storage in solution is necessary, follow these guidelines:

  • Solvent: Use high-purity, dry, aprotic solvents. If aqueous solutions are necessary, use a buffered solution to maintain an optimal pH.

  • pH: While specific data for this compound is limited, for many alkaloids, a slightly acidic to neutral pH is often optimal for stability in aqueous solutions. It is advisable to perform a pH stability study for your specific application.

  • Temperature: Store solutions at -20°C or -80°C.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Preparation: Whenever possible, prepare solutions fresh for each experiment.

Q4: I suspect my this compound sample has degraded. How can I confirm this?

A4: You can assess the integrity of your this compound sample using the following methods:

  • Visual Inspection: Check for any change in color or physical appearance of the solid sample.

  • Analytical Testing: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your stored sample to that of a freshly prepared sample or a certified reference standard. The appearance of new peaks or a decrease in the area of the main this compound peak is indicative of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results using the same batch of this compound. Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).Prepare fresh stock solutions for each experiment. If storing solutions, use single-use aliquots and keep them at -20°C or -80°C. Regularly check the purity of your stock solution via HPLC.
Appearance of unknown peaks in HPLC analysis of a this compound sample. Degradation has occurred due to exposure to light, heat, or reactive chemicals. The unknown peaks are likely degradation products.Review your storage and handling procedures. Ensure the sample is protected from light and stored at the recommended temperature. If the sample was exposed to acidic or basic conditions, consider neutralization before analysis.
Loss of biological activity of a this compound-containing formulation. Degradation of this compound within the formulation. Incompatibility with excipients.Conduct a forced degradation study on the formulation to identify potential degradation pathways. Assess the compatibility of this compound with all excipients in the formulation. Consider the addition of antioxidants if oxidation is suspected.
Discoloration of solid this compound. This may indicate oxidation or photolytic degradation.Store the solid compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical stability studies of alkaloids. These tables are intended to provide a framework for understanding the impact of different storage conditions. Actual degradation rates for this compound should be determined experimentally.

Table 1: Effect of Temperature on Solid-State this compound Stability (Stored for 6 months in the dark)

Storage Temperature (°C)Relative Humidity (%)Purity (%)Appearance
-20<10>99White to off-white powder
44098.5White to off-white powder
256095.2Slight yellowish tint
407588.7Yellowish powder

Table 2: Effect of pH on this compound Stability in Aqueous Solution (Stored at 4°C for 1 week in the dark)

pHBuffer SystemPurity (%)
3.0Citrate Buffer97.1
5.0Acetate Buffer99.2
7.0Phosphate Buffer98.5
9.0Borate Buffer94.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to UV light (e.g., 254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis. Analyze all stressed samples and an untreated control sample by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized to achieve adequate separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is recommended to analyze peak purity).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (UV light) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathways This compound This compound hydrolysis Hydrolysis Products This compound->hydrolysis  Acid/Base, Moisture oxidation Oxidation Products This compound->oxidation  Oxygen photo Photodegradation Products This compound->photo  UV/Visible Light

Caption: Potential degradation pathways of this compound.

Technical Support Center: Consistent Quantification of Mesembrenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for consistent quantification of Mesembrenol. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound using common analytical techniques such as HPLC and GC.

Problem Potential Cause Suggested Solution
Poor resolution between this compound and other mesembrine-type alkaloids (e.g., Mesembranol, Mesembrine) in HPLC. [1]The mobile phase composition is not optimal for separating structurally similar compounds.[1]- Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. An increase in the water content may improve separation between closely eluting peaks.[1]- Incorporate a small percentage of a modifier like ammonium (B1175870) hydroxide (B78521) to the mobile phase to improve peak shape and resolution.[1][2]- Consider using a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18).
Peak tailing in HPLC chromatograms. - Secondary interactions between the analyte and the stationary phase.- The presence of active sites on the column packing.- Mismatched pH between the sample solvent and the mobile phase.- Add a competing base, such as triethylamine, to the mobile phase to block active silanol (B1196071) groups on the column.- Ensure the sample is dissolved in the mobile phase or a solvent with a similar composition.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
Variable retention times in HPLC or GC. - Fluctuations in column temperature.- Changes in mobile phase or carrier gas flow rate.- Column degradation or contamination.- Use a column oven to maintain a stable temperature.- Ensure the pump is delivering a consistent flow rate and check for leaks.- Use a guard column to protect the analytical column from contaminants.- Flush the column with a strong solvent to remove any adsorbed matrix components.
Matrix effects (ion suppression or enhancement) in LC-MS analysis. Co-eluting compounds from the sample matrix interfere with the ionization of this compound.- Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) can be effective.- Dilute the sample to reduce the concentration of matrix components.- Use a matrix-matched calibration curve or an isotopically labeled internal standard for more accurate quantification.
Low extraction recovery of this compound from plant material. - The extraction solvent is not optimal for this compound.- Insufficient extraction time or temperature.- Degradation of the analyte during extraction.- Use a solvent system appropriate for alkaloids, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol with a small amount of ammonia (B1221849).- Employ extraction techniques like sonication or Soxhlet extraction to improve efficiency.- Protect the sample from light and high temperatures to prevent degradation.
Inconsistent quantification results between different analytical methods (e.g., HPLC-UV vs. GC-MS). - Different methods have varying selectivity and sensitivity.- GC-MS may require derivatization for thermally labile compounds, which can introduce variability.- HPLC-UV quantification can be affected by co-eluting impurities that absorb at the same wavelength.- Validate each method thoroughly for linearity, accuracy, and precision.- Cross-validate the methods by analyzing the same set of samples and comparing the results.- Use mass spectrometry-based methods (LC-MS or GC-MS) for higher specificity and to confirm the identity of the quantified peak.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or UV detector is a widely used and robust method for the quantification of this compound and other major alkaloids in Sceletium tortuosum. For higher specificity and sensitivity, especially in complex matrices like plasma, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is employed. Gas Chromatography-Mass Spectrometry (GC-MS) is also used, often as a reference method.

Q2: Why is it challenging to obtain pure reference standards for this compound?

A2: this compound, along with other mesembrine-type alkaloids, is not always commercially available in high purity. This often necessitates the isolation and purification of these compounds from the plant material itself, which can be a complex and time-consuming process.

Q3: What are the key validation parameters to consider for a this compound quantification method?

A3: A robust analytical method for this compound quantification should be validated for linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). Specificity, which is the ability to accurately measure the analyte in the presence of other components, is also critical due to the presence of other structurally related alkaloids.

Q4: How can I prepare samples from Sceletium tortuosum for this compound analysis?

A4: A common method for extracting this compound from dried plant material involves extraction with an organic solvent like methanol, often with the aid of sonication. An alternative is using a mixture of dichloromethane and methanol, sometimes with the addition of ammonia to ensure the alkaloids are in their free base form for better extraction into organic solvents. For plasma samples, protein precipitation with a solvent like methanol is a common and effective extraction technique.

Q5: What is a suitable internal standard for the quantification of this compound?

A5: For LC-MS methods, an ideal internal standard would be an isotopically labeled version of this compound. When this is not available, a structurally similar compound that is not present in the sample can be used. For instance, quinine (B1679958) has been successfully used as an internal standard in the UHPLC-QToF-MS quantification of mesembrine (B35894) and mesembrenone (B1676307) in mouse plasma.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound and related alkaloids.

Table 1: Comparison of Alkaloid Content in Sceletium tortuosum Raw Materials and Commercial Products by HPTLC-Densitometry

SampleThis compound (%)Mesembranol (%)Mesembrine (%)Mesembrenone (%)
Wild Plant 10.120.080.250.15
Wild Plant 20.090.110.310.18
Commercial Product 10.150.100.450.22
Commercial Product 20.100.070.280.35

Note: Data is illustrative and based on trends reported in the literature. Actual values can be found in the cited source.

Table 2: Method Validation Parameters for HPLC-PDA Quantification of Mesembrine-Type Alkaloids

ParameterThis compoundMesembranolMesembrineMesembrenone
Linearity Range (ng/mL)400 - 60,000400 - 60,000400 - 60,000400 - 60,000
Correlation Coefficient (r²)>0.99>0.99>0.99>0.99
Accuracy (%)94.8 - 103.694.8 - 103.694.8 - 103.694.8 - 103.6
Inter-day Precision (RSD%)< 3< 3< 3< 3
LOD (ng/mL)200200200200
LOQ (ng/mL)100100100100

This table presents a summary of validation data for an HPLC method for the analysis of mesembrine-type alkaloids.

Experimental Protocols

1. High-Performance Thin-Layer Chromatography (HPTLC) - Densitometry Method

This method is suitable for the simultaneous quantification of this compound, mesembranol, mesembrine, and mesembrenone in S. tortuosum raw materials and commercial products.

  • Sample Preparation: Extract powdered plant material with methanol using sonication.

  • Stationary Phase: Silica gel 60 F254 pre-coated glass plates.

  • Mobile Phase: Dichloromethane:Methanol:10% Ammonia (90:10:0.1, v/v/v).

  • Detection: Densitometric quantification in absorbance mode at 280 nm.

  • Quantification: Use regression analysis of calibration data from reference standards to determine the concentration of each alkaloid.

2. High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

A validated method for the quantitative analysis of major mesembrine-type alkaloids in Sceletium plant material.

  • Sample Preparation: Extract powdered plant material with methanol. Filter the extract through a 0.45 µm filter.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of water, acetonitrile (B52724) (ACN), and ammonium hydroxide solution (e.g., 72:28:0.01, v/v/v).

  • Detection: UV detection at 228 nm.

  • Quantification: Generate calibration curves using reference standards over a concentration range of 400-60,000 ng/ml.

3. Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)

A sensitive method for the simultaneous quantification of mesembrenone and mesembrine in mouse plasma, adaptable for this compound.

  • Sample Preparation: Protein precipitation of plasma samples with 100% methanol.

  • Internal Standard: Quinine.

  • Chromatography: UHPLC system with a suitable C18 column.

  • Mass Spectrometry: QToF-MS operated in positive electrospray ionization (ESI+) mode.

  • Quantification: Based on the ratio of the peak area of the analyte to the internal standard. The lower limit of quantification for mesembrine and mesembrenone was reported as 10 ng/mL.

Visualizations

Experimental_Workflow_for_Mesembrenol_Quantification cluster_extraction Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Sceletium tortuosum Plant Material extraction Extraction (e.g., Methanol, Sonication) plant_material->extraction filtration Filtration extraction->filtration extract Filtered Extract filtration->extract hplc HPLC / UHPLC extract->hplc gc GC extract->gc separation Chromatographic Separation hplc->separation gc->separation detection Detection (UV, MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification results Concentration of This compound quantification->results

Caption: General workflow for the quantification of this compound.

Troubleshooting_Logic cluster_chromatography Chromatographic Issues cluster_sample Sample Preparation Issues cluster_solutions Potential Solutions start Inconsistent Quantification Results peak_shape Poor Peak Shape? (Tailing, Broadening) start->peak_shape retention_time Retention Time Shift? start->retention_time resolution Poor Resolution? start->resolution recovery Low Recovery? start->recovery matrix_effects Matrix Effects (MS)? start->matrix_effects solution_peak Optimize Mobile Phase Check Column Health peak_shape->solution_peak solution_rt Control Temperature Check Flow Rate retention_time->solution_rt solution_res Adjust Mobile Phase Change Column resolution->solution_res solution_rec Optimize Extraction Solvent/Method recovery->solution_rec solution_matrix Improve Sample Cleanup Use Internal Standard matrix_effects->solution_matrix

Caption: Logic diagram for troubleshooting quantification issues.

References

Addressing matrix effects in Mesembrenol analysis from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Mesembrenol in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In biological samples such as plasma, serum, or urine, these interfering components can include phospholipids (B1166683), salts, proteins, and other endogenous substances.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative results for this compound.[1]

Q2: Why are biological samples like plasma and urine particularly challenging for this compound analysis?

A: Plasma and urine are complex biological matrices. Plasma contains a high concentration of proteins and lipids, especially phospholipids, which are a primary source of matrix effects in LC-MS bioanalysis.[3] Urine composition can vary significantly based on diet, hydration, and health status, introducing variability in the types and concentrations of interfering compounds. During sample preparation, these components can be co-extracted with this compound and, if they co-elute during chromatography, can compete with it for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.[1][4]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A: A common method to assess matrix effects is the post-extraction spike method.[2][5] This involves comparing the peak area of this compound spiked into a blank matrix extract (after the extraction procedure) with the peak area of this compound in a neat solution (the solvent used for final sample reconstitution). A significant difference in the peak areas indicates the presence of ion suppression or enhancement.

Q4: What are the primary sample preparation techniques to mitigate matrix effects in this compound analysis?

A: The three most common and effective sample preparation techniques to reduce matrix effects are:

  • Protein Precipitation (PPT): A simple and rapid method to remove the majority of proteins from plasma or serum samples.[5][6]

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquids, which can effectively remove highly polar or non-polar interferences.[7]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix, providing a cleaner extract.[7]

Q5: How stable is this compound in biological samples during storage?

A: The stability of alkaloids like this compound in biological matrices is influenced by factors such as temperature, pH, light exposure, and enzymatic degradation.[8][9] For long-term storage, it is generally recommended to keep samples at -20°C or -80°C to minimize degradation.[10][11] It is also crucial to perform freeze-thaw stability experiments to ensure that the process of freezing and thawing samples does not affect the concentration of this compound.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis experiments.

Issue Potential Cause Suggested Solution
Low this compound Recovery Inefficient Extraction: The chosen sample preparation method may not be effectively extracting this compound from the biological matrix.1. Optimize Extraction Solvent (LLE/SPE): Experiment with different organic solvents or solvent combinations with varying polarities.[7] 2. Adjust pH (LLE): Since this compound is an alkaloid, adjusting the pH of the aqueous phase to be more basic (e.g., pH 9-10) can improve its extraction into an organic solvent.[7] 3. Select Appropriate SPE Sorbent: Use a sorbent that has a high affinity for this compound. A mixed-mode cation exchange sorbent can be effective for alkaloids.[7]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.[13] Analyte Instability: this compound may be degrading during sample preparation or storage.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variability in matrix effects and extraction efficiency.[1] 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method (e.g., from PPT to SPE) to remove more interfering components.[6] 3. Evaluate Analyte Stability: Conduct stability experiments under your specific sample handling and storage conditions.[9]
Ion Suppression Observed Co-elution with Phospholipids: Phospholipids from plasma or serum are a common cause of ion suppression in LC-MS analysis.[3][14] High Salt Concentration: Salts from the biological matrix or buffers can suppress the ionization of the analyte.1. Optimize Chromatographic Separation: Modify your LC gradient to better separate this compound from the phospholipid elution region.[5] 2. Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation, such as using specific SPE cartridges or plates designed for this purpose. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[7]
Ion Enhancement Observed Co-eluting Matrix Components: Some matrix components can enhance the ionization of the analyte, leading to artificially high results.1. Improve Chromatographic Resolution: As with ion suppression, enhancing the separation of this compound from co-eluting compounds is key.[5] 2. Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to them.[2]
Peak Tailing or Splitting Matrix Effects on Chromatography: Co-eluting matrix components can sometimes interact with the analytical column and affect the peak shape of the analyte.[4] Poor Sample Solubility: The final extract may not be fully soluble in the mobile phase.1. Enhance Sample Cleanup: A cleaner sample is less likely to cause chromatographic issues. Consider SPE for the most effective cleanup.[7] 2. Optimize Reconstitution Solvent: Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase conditions to ensure good peak shape.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a quick and simple method for removing the majority of proteins from plasma or serum.

Materials:

Procedure:

  • Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).[1]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Urine Samples

This protocol is effective for extracting this compound and removing polar interferences.

Materials:

Procedure:

  • Pipette 500 µL of the sample into a glass tube.

  • Add a suitable internal standard.

  • Add 50 µL of 1M ammonium hydroxide to basify the sample to a pH of approximately 9-10.

  • Add 2 mL of MTBE.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Urine Samples

This protocol provides the cleanest extracts and is highly recommended when significant matrix effects are present.

Materials:

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • SPE manifold

  • Plasma or urine sample

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

Procedure:

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge.

  • Load: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Wash: Pass 1 mL of the wash solution through the cartridge to remove weakly bound interferences.

  • Elute: Elute this compound from the cartridge with 1 mL of the elution solvent.

  • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase.

Visualizations

Mesembrenol_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis & Troubleshooting Start Biological Sample (Plasma, Urine) PPT Protein Precipitation Start->PPT Simple & Fast LLE Liquid-Liquid Extraction Start->LLE Moderate Cleanup SPE Solid-Phase Extraction Start->SPE High Purity LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS CheckME Assess Matrix Effects? LCMS->CheckME NoME No Significant Matrix Effect CheckME->NoME No Optimize Optimize Method CheckME->Optimize Yes Optimize->SPE Improve Cleanup Optimize->LCMS Adjust LC Method

Caption: Workflow for this compound analysis and addressing matrix effects.

Mesembryanthemum_Alkaloid_Signaling cluster_SERT Serotonergic System cluster_PDE4 cAMP Signaling This compound This compound (and related alkaloids) SERT Serotonin Transporter (SERT) This compound->SERT Inhibition PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibition Serotonin Increased Extracellular Serotonin SERT->Serotonin Neurotransmission Enhanced Serotonergic Neurotransmission Serotonin->Neurotransmission Therapeutic_Effects Potential Therapeutic Effects (e.g., Anxiolytic, Antidepressant) Neurotransmission->Therapeutic_Effects cAMP Increased cAMP Levels PDE4->cAMP Signaling Downstream Signaling (e.g., CREB activation) cAMP->Signaling Signaling->Therapeutic_Effects

Caption: Putative signaling pathways of Mesembryanthemum alkaloids.

References

Technical Support Center: Improving the Efficiency of Mesembrenol Semi-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the semi-synthesis of Mesembrenol. The following information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the semi-synthesis of this compound?

A1: The most common and direct precursor for the semi-synthesis of this compound is Mesembrenone. Mesembrenone is a major alkaloid found in the plant Sceletium tortuosum and can be isolated from the plant material.[1][2] The semi-synthesis then involves the reduction of the ketone functional group of Mesembrenone to the corresponding alcohol, this compound.

Q2: What are the primary methods for the reduction of Mesembrenone to this compound?

A2: The primary method for the reduction of the ketone in Mesembrenone to the alcohol in this compound is through the use of hydride-donating reagents. The most commonly employed and accessible reagent for this transformation is Sodium Borohydride (B1222165) (NaBH₄).[3][4] Catalytic hydrogenation can also be considered as an alternative method.

Q3: What are the potential diastereomeric products of Mesembrenone reduction?

A3: The reduction of the prochiral ketone in Mesembrenone can lead to the formation of two diastereomeric alcohols: this compound and epi-Mesembranol. The stereochemical outcome of the reduction is dependent on the reaction conditions and the reducing agent used. Separation of these diastereomers can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reduction of Mesembrenone to this compound can be effectively monitored by Thin-Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting material (Mesembrenone), the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the alcohol product(s) can be observed. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.

Troubleshooting Guide

This guide addresses specific issues that may arise during the semi-synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. 2. Insufficient Reagent: The molar ratio of the reducing agent to the starting material may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a fresh, unopened container of sodium borohydride or test the activity of the current batch on a simple ketone. 2. Increase the molar equivalents of the reducing agent. A common starting point is 1.5-2.0 equivalents. 3. Allow the reaction to warm to room temperature or gently heat if using a suitable solvent.
Formation of Multiple Products (Low Selectivity) 1. 1,4-Reduction of the α,β-unsaturated system: Standard NaBH₄ reduction can sometimes lead to the reduction of the carbon-carbon double bond in addition to the ketone, resulting in a saturated alcohol.[5] 2. Epimerization: If the reaction conditions are too harsh (e.g., strongly acidic or basic), epimerization at the carbon adjacent to the carbonyl may occur.1. Employ the Luche Reduction conditions by adding a lanthanide salt, typically Cerium(III) chloride (CeCl₃), to the reaction mixture. This promotes selective 1,2-reduction of the ketone to the allylic alcohol.[6][7][8] 2. Maintain a neutral pH during the reaction and workup. Use a buffered solution if necessary.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility of Starting Material: Mesembrenone may not be fully dissolved in the chosen solvent, limiting its availability for reaction.1. Extend the reaction time and continue to monitor by TLC until the starting material is no longer visible. 2. Use a co-solvent system to improve solubility. For example, a mixture of methanol (B129727) and dichloromethane (B109758) can be effective.
Difficult Product Purification 1. Co-elution of Diastereomers: this compound and epi-Mesembranol may be difficult to separate by standard column chromatography. 2. Contamination with Boron Salts: Boron-containing byproducts from the workup can be difficult to remove.1. Utilize a more efficient purification technique such as preparative HPLC or try different solvent systems for column chromatography to improve separation. 2. During the aqueous workup, an acidic wash (e.g., with dilute HCl) can help to hydrolyze and remove boron species. Ensure the product is stable to acidic conditions.

Data Presentation

Table 1: Comparison of Reducing Agents for Ketone Reduction (Analogous Systems)

Reducing AgentTypical SubstrateSolventTemperature (°C)Typical Yield (%)Key Advantages/Disadvantages
Sodium Borohydride (NaBH₄) α,β-Unsaturated KetonesMethanol, Ethanol0 to RT70-95%Advantages: Inexpensive, easy to handle. Disadvantages: Can lead to 1,4-reduction side products.[5]
Luche Reagent (NaBH₄/CeCl₃) α,β-Unsaturated KetonesMethanol0 to RT>90% (1,2-reduction)Advantages: Highly selective for 1,2-reduction of enones, mild conditions.[6][8] Disadvantages: Requires the use of a lanthanide salt.
Lithium Aluminium Hydride (LiAlH₄) Ketones, EstersDiethyl ether, THF0 to RTHighAdvantages: Very powerful reducing agent. Disadvantages: Highly reactive, pyrophoric, not chemoselective for this transformation.
Catalytic Hydrogenation (H₂, Pd/C) Ketones, AlkenesEthanol, Ethyl Acetate (B1210297)RTVariableAdvantages: "Green" reagent (H₂), high atom economy. Disadvantages: May also reduce the C=C double bond, requires specialized equipment (hydrogenator).

Note: The yields presented are typical for the reduction of α,β-unsaturated ketones and may vary for the specific semi-synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Semi-synthesis of this compound via Sodium Borohydride Reduction
  • Dissolution: Dissolve Mesembrenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acetic acid at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to isolate this compound.

Protocol 2: Optimized Procedure for Selective 1,2-Reduction using Luche Conditions
  • Preparation of Reagent Solution: In a round-bottom flask, dissolve Mesembrenone (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) in methanol. Stir at room temperature until the cerium salt is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) in one portion to the vigorously stirred solution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 10-30 minutes.

  • Workup: Quench the reaction with the addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel.

Visualizations

Mesembrenol_Semi_Synthesis Mesembrenone Mesembrenone (from Sceletium tortuosum) Reduction Reduction of Ketone Mesembrenone->Reduction This compound This compound (Desired Product) Reduction->this compound Major Product epi_Mesembranol epi-Mesembranol (Diastereomer) Reduction->epi_Mesembranol Minor Product

Caption: Semi-synthesis of this compound from Mesembrenone.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagent Check Activity and Stoichiometry of Reducing Agent Start->CheckReagent CheckConditions Optimize Reaction Conditions (Time, Temperature, Solvent) CheckReagent->CheckConditions SideReactions Investigate Side Reactions (e.g., 1,4-Reduction) CheckConditions->SideReactions UseLuche Employ Luche Conditions (add CeCl₃) SideReactions->UseLuche PurificationIssues Address Purification Challenges (Diastereomer Separation) UseLuche->PurificationIssues OptimizeChroma Optimize Chromatography (Solvent System, Column) PurificationIssues->OptimizeChroma Success Improved Yield and Purity OptimizeChroma->Success

Caption: Troubleshooting workflow for this compound semi-synthesis.

References

Validation & Comparative

Validating the Anxiolytic Effects of Mesembrenol in Behavioral Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anxiolytic effects of Mesembrenol (B12402132), a key alkaloid derived from the South African plant Mesembryanthemum tortuosum (previously Sceletium tortuosum). For centuries, this plant has been traditionally used to alleviate anxiety, stress, and depression.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance against established anxiolytic agents, supported by experimental data from preclinical behavioral models.

Mechanism of Action: this compound and Comparative Agents

This compound and its related alkaloids are primarily recognized for their interaction with the serotonin (B10506) system. This mechanism contrasts with classic anxiolytics like benzodiazepines, which target the GABAergic system, and azapirones like buspirone (B1668070), which also modulate serotonergic pathways but through a different receptor interaction.

This compound: The primary proposed mechanism for the anxiolytic effects of this compound and other mesembrine-type alkaloids is the inhibition of the serotonin transporter (SERT).[1][2] By blocking SERT, these compounds increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission, a mechanism shared with Selective Serotonin Reuptake Inhibitors (SSRIs).[2] Additionally, some alkaloids from Sceletium tortuosum, such as mesembrenone (B1676307), have been shown to inhibit phosphodiesterase-4 (PDE4), an enzyme involved in intracellular signaling.[3]

SERT_Inhibition cluster_pre Presynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Serotonin Serotonin_Vesicle->Synaptic_Serotonin Release SERT SERT Serotonin_Receptor 5-HT Receptor This compound This compound This compound->SERT Inhibits Synaptic_Serotonin->SERT Reuptake Synaptic_Serotonin->Serotonin_Receptor Binding

Caption: this compound's mechanism of action at the serotonergic synapse.

Diazepam (Benzodiazepine): Diazepam is a classic anxiolytic that acts as a positive allosteric modulator of the GABA-A receptor. It enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability. This widespread central nervous system depression results in its anxiolytic, sedative, and muscle-relaxant properties.[4][5]

Buspirone (Azapirone): Buspirone's anxiolytic effect is primarily attributed to its activity as a partial agonist at presynaptic serotonin 5-HT1A autoreceptors.[6] This action reduces the synthesis and release of serotonin. Unlike benzodiazepines, it lacks sedative and muscle-relaxant effects and does not interact with the GABAergic system.[6][7]

Preclinical Behavioral Models for Anxiety

The anxiolytic potential of novel compounds is typically evaluated using a battery of behavioral tests in animal models. These tests rely on the animal's natural responses to novel or aversive environments.

A. Elevated Plus-Maze (EPM)

  • Principle: This test is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[8] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.

  • Apparatus: A plus-shaped maze elevated above the ground, consisting of two open arms and two enclosed arms.[8]

  • Procedure:

    • The animal (typically a rat or mouse) is placed in the center of the maze, facing one of the open arms.

    • The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).[8]

    • Behavior is recorded using a video camera and tracking software.

    • Key parameters measured include the number of entries into and the time spent in the open and closed arms.[8] An increase in open arm exploration is indicative of an anxiolytic effect.

B. Open-Field Test (OFT)

  • Principle: This model assesses anxiety-like behavior by measuring an animal's willingness to explore a novel, open arena.[9] Rodents naturally tend to stay close to the walls (thigmotaxis); anxiolytics increase exploration of the more anxiogenic central area. The test also serves as a control for general locomotor activity.[8]

  • Apparatus: A square arena with high walls, typically monitored by an overhead camera.[9][10]

  • Procedure:

    • The animal is placed in the center or a corner of the open field.

    • Activity is recorded over a specific duration (e.g., 5-10 minutes).

    • EthoVision or similar software is used to analyze locomotor activity (total distance moved) and the time spent in the center versus the periphery of the arena.[11]

    • An increase in the time spent in the center zone without a significant change in overall locomotion suggests an anxiolytic effect.

C. Light-Dark Box Test

  • Principle: This test relies on the innate aversion of rodents to brightly lit areas and their preference for dark, enclosed spaces.[12][13] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between compartments.[14]

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.[13]

  • Procedure:

    • The animal is placed in the light compartment and allowed to explore the apparatus for a defined period (e.g., 5-10 minutes).[13][15]

    • A video system records the animal's movement.

    • Parameters measured include the latency to enter the dark box, time spent in each compartment, and the number of transitions between the two compartments.[14][15] Anxiolytic activity is inferred from increased exploration of the light compartment.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis Habituation Animal Habituation Drug_Admin Drug Administration (this compound, Vehicle, Comparator) Habituation->Drug_Admin Behavioral_Test Behavioral Assay (EPM, OFT, or Light-Dark Box) Drug_Admin->Behavioral_Test Post-absorption period Video_Recording Video Recording of Session Behavioral_Test->Video_Recording Tracking Automated Behavior Tracking Video_Recording->Tracking Stats Statistical Analysis Tracking->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for behavioral validation.

Comparative Performance Data

Direct comparative studies of isolated this compound against standard anxiolytics in rodent models are limited in publicly available literature. However, data from studies on this compound-containing extracts and related alkaloids, particularly in zebrafish models, provide valuable insights. These can be contextualized by comparing them to typical results for diazepam and buspirone in established rodent models.

A study investigating the alkaloids from M. tortuosum in a zebrafish light-dark challenge found that all four tested alkaloids (mesembrenone, this compound, mesembrine (B35894), and mesembranol) decreased anxiety-related behavior.[1] Notably, mesembrenone and mesembranol (B1196526) demonstrated a greater anxiolytic-like effect than this compound and mesembrine.[1] Another study, using a standardized extract rich in these alkaloids, also confirmed anxiolytic-like effects.[16]

The following table summarizes representative findings for this compound's sister alkaloids and standard anxiolytics in common behavioral paradigms.

Compound Model Species Dose Range Key Anxiolytic-Like Effects Effect on Locomotion Reference(s)
This compound & related alkaloids Light-Dark ChallengeZebrafish LarvaeNot specifiedIncreased time in light/central arena.Not specified as a confounding factor.[1][17]
Diazepam Elevated Plus-MazeRat1-3 mg/kgDose-dependent increase in open arm time and entries.No significant effect at anxiolytic doses.[4][18]
Diazepam Open-Field TestMouse0.5-3.0 mg/kgIncreased entries into open arms of EPM (used as a comparator test). No reduction in freezing behavior.May reduce locomotion at higher doses.[5]
Buspirone Elevated Plus-MazeMouse2 mg/kgIncreased open arm exploration.No significant effect.[19]
Buspirone Elevated Plus-MazeRat0.03-0.3 mg/kg (p.o.)Inverted-U shaped dose-response; increased open arm exploration at low doses.Sedative effects at higher doses (>10 mg/kg).[20]

Conclusion and Future Directions

The available preclinical data indicate that this compound and related alkaloids from M. tortuosum possess anxiolytic-like properties, likely mediated through serotonin transporter inhibition.[1][17] Studies in zebrafish models provide strong foundational evidence for these effects.[1]

However, for robust validation and to establish a clear therapeutic potential, further research is required:

  • Head-to-Head Rodent Studies: Direct comparisons of purified this compound against standard anxiolytics like diazepam and buspirone in validated rodent models (EPM, OFT, Light-Dark Box) are essential.

  • Dose-Response Characterization: Comprehensive dose-response studies are needed to identify the optimal therapeutic window for this compound and to assess potential sedative effects at higher doses.

  • Chronic Dosing Studies: Evaluating the effects of chronic this compound administration is crucial, especially given the delayed onset of action typical for many serotonergic agents.[6]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Mesembrenol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable quantification of Mesembrenol, a key psychoactive alkaloid in the plant Sceletium tortuosum, is essential for research, quality control, and the development of phytopharmaceuticals. Cross-validation of analytical methods is a critical process to ensure that data is reproducible and comparable across different laboratories or when different analytical techniques are employed. This guide provides a comparative analysis of two prominent methods for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).

Experimental Protocols

Detailed methodologies are fundamental for the reproducibility and cross-validation of analytical results. Below are protocols for two validated methods used for the analysis of this compound and related alkaloids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of Sceletium plant material and extracts where high concentrations of the analyte are expected.[1][2]

Instrumentation and Conditions:

  • HPLC System: An Alliance 2690 HPLC system equipped with a PDA 2996 detector or equivalent.[3]

  • Column: Hypersil C18 column (150 x 4.6 mm i.d.).[3]

  • Mobile Phase: An isocratic mobile phase consisting of water, acetonitrile (B52724) (ACN), and ammonium (B1175870) hydroxide (B78521) solution (25%) in a ratio of 70:30:0.01 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 228 nm.[1][2]

  • Column Temperature: Ambient.

Sample Preparation:

  • Prepare methanolic stock solutions of this compound reference standards.

  • For plant material, accurately weigh the powdered sample and extract with methanol (B129727) using sonication for approximately 20 minutes.[4]

  • Filter the resulting extract through a 0.45 µm PVDF membrane filter prior to injection into the HPLC system.[4]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-QToF-MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices, such as plasma, and for pharmacokinetic studies.[5][6]

Instrumentation and Conditions:

  • UHPLC-MS System: An ultra-high-performance liquid chromatography system coupled with a Quadrupole Time-of-Flight (QToF) mass spectrometer.[5]

  • Column: A suitable C18 column for UHPLC applications.

  • Mobile Phase: Specific gradient conditions using solvents like acetonitrile and water, often with additives like formic acid to improve ionization.

  • Detection: Mass spectrometry is used for detection, often in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.[7]

Sample Preparation (for plasma):

  • Extract this compound from the plasma sample using a protein precipitation method with 100% methanol.[5][6]

  • Use an internal standard, such as quinine, to improve quantitative accuracy.[5][6]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Inject the supernatant into the UHPLC-MS system.

Comparative Data on Method Performance

The performance of an analytical method is assessed by several key validation parameters. The following table summarizes the performance of the HPLC-UV and UHPLC-MS methods for the analysis of this compound and related alkaloids.

Validation ParameterHPLC-UV MethodUHPLC-QToF-MS Method (for Mesembrine (B35894)/Mesembrenone)
Linearity (Correlation Coefficient) >0.99 over a range of 400-60,000 ng/mL[1][2]Not explicitly stated, but method was validated.
Limit of Detection (LOD) 200 ng/mL[1][8]Lower than LOQ.
Limit of Quantification (LOQ) 100 ng/mL[1][8]10 ng/mL[5][6]
Accuracy (% Recovery) 94.8% - 103.6%[1][8]89.5% - 106%[5][6]
Precision (%RSD) < 3% (Inter-day)[1][8]< 12.6%[5][6]
Specificity/Selectivity Good, based on chromatographic retention time.[2]Very high, based on retention time and m/z.[5]

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods yield comparable results.[9] This process is critical when transferring a method between laboratories or when comparing data generated by different techniques, such as HPLC-UV and UHPLC-MS.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_results Data Comparison & Evaluation Sample Homogenized Sample Batch Split Split into Two Aliquots Sample->Split HPLC HPLC-UV Analysis Split->HPLC LCMS UHPLC-MS Analysis Split->LCMS Data_HPLC Quantitative Data (HPLC) HPLC->Data_HPLC Data_LCMS Quantitative Data (UHPLC-MS) LCMS->Data_LCMS Compare Statistical Comparison (e.g., Bland-Altman Plot, %Difference) Data_HPLC->Compare Data_LCMS->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and UHPLC-MS are robust methods for the quantification of this compound. The choice of method depends on the specific application.

  • HPLC-UV is a cost-effective and reliable method suitable for routine quality control of raw plant materials and finished products where analyte concentrations are relatively high.[1] Its validation data shows excellent linearity, accuracy, and precision.[8]

  • UHPLC-MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications, such as pharmacokinetic studies in plasma, where very low concentrations of this compound need to be accurately measured.[5][6]

A thorough cross-validation, following a structured workflow, should be performed when data from these two methods are to be compared. This ensures the integrity and consistency of the scientific findings.

References

Mesembrenol vs. Mesembrenone: A Head-to-Head Comparison of Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the receptor binding affinities of two key alkaloids isolated from Sceletium tortuosum: Mesembrenol and Mesembrenone. The information presented herein is intended to support research and development efforts in neuropsychopharmacology by offering a clear, objective analysis of these compounds' interactions with key protein targets.

Quantitative Comparison of Binding Affinity

The primary pharmacological targets identified for this compound and Mesembrenone are the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4). The following table summarizes their respective binding affinities, presented as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). Lower values are indicative of higher affinity and potency.

CompoundTargetParameterValueReference
Mesembrenone Serotonin Transporter (SERT)Kᵢ27 nM
IC₅₀< 1 µM
Phosphodiesterase 4 (PDE4)Kᵢ470 nM
Phosphodiesterase 4B (PDE4B)IC₅₀0.47 µg/mL[1]
This compound Serotonin Transporter (SERT)-Weak Inhibition
Phosphodiesterase 4B (PDE4B)IC₅₀16 µg/mL[1]

Key Findings:

  • Serotonin Transporter (SERT): Mesembrenone is a potent inhibitor of the serotonin transporter, with a reported Kᵢ value of 27 nM. In contrast, this compound exhibits weak inhibitory activity at SERT.

  • Phosphodiesterase 4 (PDE4): Mesembrenone is also a potent inhibitor of PDE4, with a Kᵢ of 470 nM and a notably low IC₅₀ of 0.47 µg/mL for the PDE4B subtype. This compound's inhibitory activity at PDE4B is substantially lower, with a reported IC₅₀ of 16 µg/mL.

Experimental Methodologies

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed descriptions of the typical experimental protocols used to determine receptor binding affinity and enzyme inhibition.

Radioligand Displacement Assay for Serotonin Transporter (SERT)

This assay is employed to determine the binding affinity of a test compound (e.g., Mesembrenone) for the serotonin transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells that have been genetically engineered to express a high density of the human serotonin transporter (hSERT).

  • Incubation: A constant concentration of a radioligand (e.g., [³H]-citalopram) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The membranes with the bound radioligand are separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the transporter, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Membrane Isolation Membrane Isolation Cell Culture->Membrane Isolation Incubation Incubation Membrane Isolation->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Competition Curve Competition Curve Scintillation Counting->Competition Curve IC50 Determination IC50 Determination Competition Curve->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Radioligand Displacement Assay Workflow
Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay

This biochemical assay measures the ability of a test compound to inhibit the enzymatic activity of PDE4, which is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).

Protocol Outline:

  • Enzyme and Substrate Preparation: Purified, recombinant human PDE4 enzyme and its substrate, cAMP, are prepared in an appropriate assay buffer.

  • Compound Incubation: The PDE4 enzyme is pre-incubated with various concentrations of the test compound (e.g., Mesembrenone or this compound) to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of cAMP.

  • Reaction Termination: After a specific incubation period, the reaction is terminated.

  • Product Quantification: The amount of AMP produced from the hydrolysis of cAMP is quantified. This can be achieved through various methods, including the use of a fluorescently labeled cAMP substrate. In such assays, the hydrolysis of the substrate leads to a change in fluorescence polarization, which can be measured with a plate reader.

  • Data Analysis: The percentage of enzyme inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. An IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PDE4 Enzyme PDE4 Enzyme Pre-incubation Pre-incubation PDE4 Enzyme->Pre-incubation cAMP Substrate cAMP Substrate Reaction Reaction cAMP Substrate->Reaction Test Compound Test Compound Test Compound->Pre-incubation Pre-incubation->Reaction Detection Detection Reaction->Detection Inhibition Curve Inhibition Curve Detection->Inhibition Curve IC50 Determination IC50 Determination Inhibition Curve->IC50 Determination

PDE4 Enzyme Inhibition Assay Workflow

Signaling Pathways

The inhibition of SERT and PDE4 by these alkaloids has significant implications for neuronal signaling.

  • SERT Inhibition: By blocking the reuptake of serotonin from the synaptic cleft, SERT inhibitors like Mesembrenone increase the concentration and duration of serotonin in the synapse. This enhances serotonergic neurotransmission, a mechanism of action shared by many antidepressant medications.

  • PDE4 Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes. Inhibition of PDE4 leads to an increase in intracellular cAMP levels. In the brain, elevated cAMP can activate protein kinase A (PKA), which in turn can modulate the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing synaptic plasticity and neuronal function.

cluster_sert SERT Inhibition Pathway cluster_pde4 PDE4 Inhibition Pathway Mesembrenone Mesembrenone SERT SERT Mesembrenone->SERT inhibits Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake mediates Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_reuptake->Synaptic_Serotonin decreases Serotonergic_Neurotransmission Enhanced Serotonergic Neurotransmission Synaptic_Serotonin->Serotonergic_Neurotransmission Mesembrenone_PDE Mesembrenone PDE4 PDE4 Mesembrenone_PDE->PDE4 inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation catalyzes cAMP Increased cAMP cAMP_degradation->cAMP decreases PKA PKA Activation cAMP->PKA Downstream_Effects Modulation of Neuronal Function PKA->Downstream_Effects

Simplified Signaling Pathways

References

Verifying the Mechanism of Action of Mesembrenol: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for verifying the mechanism of action of Mesembrenol, a key psychoactive alkaloid found in the plant Sceletium tortuosum. The primary focus is on the application of knockout (KO) animal studies to dissect its molecular targets, with a comparative look at alternative methods. Experimental data and detailed protocols are provided to support the proposed research framework.

The therapeutic potential of Sceletium tortuosum for conditions like anxiety and depression is attributed to its unique blend of alkaloids.[1][2] Among these, this compound, along with related compounds like Mesembrine (B35894) and Mesembrenone, is believed to exert its effects through a dual mechanism: inhibition of the serotonin (B10506) transporter (SERT) and inhibition of phosphodiesterase 4 (PDE4).[3][4][5] While in vitro assays have established these interactions, in vivo verification is crucial for confirming their relevance to the compound's overall pharmacological profile. Knockout studies offer a powerful, albeit complex, approach to achieving this verification.

Part 1: Proposed Knockout Study for Mechanism Verification

To definitively test the hypothesis that this compound's anxiolytic and antidepressant-like effects are mediated by SERT and/or PDE4, a knockout mouse study is proposed. This approach allows for the assessment of the compound's efficacy in the complete absence of its putative targets.

Experimental Protocol:

1. Animals:

  • Strains: Adult male and female C57BL/6J wild-type (WT) mice, SERT knockout (SERT-/-) mice (on a C57BL/6J background), and PDE4B knockout (PDE4B-/-) mice (on a C57BL/6J background). The PDE4B subtype is a key target for mood regulation.

  • Housing: Mice will be housed in groups of 4-5 per cage with standard chow and water ad libitum, under a 12-hour light/dark cycle. All experiments will be conducted during the light phase.

  • Genotyping: All knockout animals will be genotyped via PCR analysis of tail-tip DNA to confirm the absence of the target gene.

2. Drug Administration:

  • Compound: this compound (purity >98%) will be dissolved in a vehicle of 5% Tween 80 in sterile saline.

  • Dosing: Based on preliminary dose-finding studies, mice will be administered either vehicle or this compound (e.g., 5 mg/kg) via intraperitoneal (IP) injection 30 minutes prior to behavioral testing.

3. Behavioral Assay: Forced Swim Test (FST):

  • Purpose: To assess antidepressant-like activity. A reduction in immobility time is interpreted as a positive antidepressant-like effect.

  • Procedure:

    • Mice are individually placed in a glass cylinder (25 cm height x 10 cm diameter) filled with 15 cm of water (23-25°C).

    • The test duration is 6 minutes. Behavior is recorded by a video camera.

    • An observer, blind to the experimental conditions, scores the last 4 minutes of the test for time spent immobile (making only minimal movements to keep the head above water).

4. Neurochemical Analysis:

  • Purpose: To confirm target engagement at the neurochemical level in WT animals.

  • Procedure: Immediately following behavioral testing, a subset of WT mice from each treatment group will be euthanized. The prefrontal cortex will be rapidly dissected, and serotonin levels will be measured using High-Performance Liquid Chromatography (HPLC) with electrochemical detection. An effective SERT blockade by this compound should lead to an increase in extracellular serotonin.

5. Statistical Analysis:

  • Data will be analyzed using a two-way ANOVA with genotype and treatment as factors, followed by post-hoc tests (e.g., Tukey's HSD) for pairwise comparisons. A p-value of <0.05 will be considered statistically significant.

Data Presentation: Quantitative Comparisons

The following tables summarize both the known in vitro activity of key Sceletium alkaloids and the expected outcomes from the proposed knockout study.

Table 1: Comparative In Vitro Activity of Sceletium Alkaloids

AlkaloidTargetActivity MetricValueReference
Mesembrine SERTKᵢ1.4 nM
PDE4Kᵢ7,800 nM
Mesembrenone SERTKᵢ27 nM
PDE4IC₅₀<1 µM
This compound PDE4BIC₅₀16 µg/ml

Table 2: Expected Outcomes of Forced Swim Test in Knockout Models

GenotypeTreatmentExpected Immobility Time (seconds)Interpretation
Wild-Type Vehicle~150 sBaseline behavior.
Wild-Type This compound (5 mg/kg)~90 sThis compound exhibits an antidepressant-like effect.
SERT-/- Vehicle~100 sBaseline antidepressant-like phenotype due to genetic SERT absence.
SERT-/- This compound (5 mg/kg)~100 sThe effect of this compound is occluded, suggesting it acts via SERT.
PDE4B-/- Vehicle~110 sBaseline antidepressant-like phenotype due to genetic PDE4B absence.
PDE4B-/- This compound (5 mg/kg)~110 sThe effect of this compound is occluded, suggesting it acts via PDE4B.

Note: The immobility times are hypothetical and serve to illustrate the expected experimental logic.

Part 2: Comparison with Alternative Methodologies

While knockout studies provide definitive genetic evidence, other techniques can also be used to probe the mechanism of action.

Table 3: Comparison of Methods for Mechanism of Action (MoA) Verification

MethodPrincipleAdvantagesDisadvantages
Knockout Studies Genetic ablation of the target protein.High target specificity; allows for chronic studies; provides definitive genetic evidence.Time-consuming and expensive to generate and maintain lines; potential for developmental compensation.
Pharmacological Blockade Use of a selective antagonist to block the target receptor/transporter before administering the test compound.Relatively fast and inexpensive; can be performed in vivo and in vitro.Dependent on the availability and specificity of the antagonist; potential for off-target effects of the antagonist.
RNA Interference (siRNA/shRNA) Transiently "knocking down" the expression of the target protein by degrading its mRNA.Faster than generating KO models; allows for region-specific knockdown in the brain.Incomplete knockdown is common; potential for off-target effects and immune responses; transient effect.
Positron Emission Tomography (PET) In vivo imaging using a radiolabeled ligand to quantify target occupancy by the test compound.Provides direct evidence of target engagement in a living subject; translatable to human studies.Requires specialized and expensive equipment; development of a specific radioligand is challenging.

Part 3: Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Hypothesized Signaling Pathway of this compound cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Serotonin Serotonin (5-HT) Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PDE4 PDE4 cAMP->PDE4 CREB CREB PKA->CREB Response Neuronal Response (e.g., Gene Expression) CREB->Response AMP AMP PDE4->AMP Degrades This compound This compound This compound->SERT Inhibits This compound->PDE4 Inhibits

Caption: Hypothesized dual mechanism of this compound.

Experimental Workflow for Knockout Study A Animal Cohorts (WT, SERT-/-, PDE4B-/-) B Randomization into Groups (Vehicle vs. This compound) A->B C Drug Administration (IP Injection, 30 min pre-test) B->C D Behavioral Testing (Forced Swim Test) C->D E Data Collection (Immobility Time) D->E F Tissue Collection (Brain Dissection) D->F (subset of animals) H Statistical Analysis (Two-Way ANOVA) E->H G Neurochemical Analysis (HPLC for Serotonin) F->G G->H I Interpretation of Results H->I

Caption: Workflow for the proposed this compound knockout study.

Logical Framework for Result Interpretation Start Does this compound reduce immobility in WT mice? Hypothesis Hypothesis: This compound acts via SERT/PDE4B Start->Hypothesis Yes No_Effect Initial hypothesis is incorrect or dose is wrong. Start->No_Effect No Test_SERT Is the effect absent in SERT-/- mice? Hypothesis->Test_SERT Test_PDE4B Is the effect absent in PDE4B-/- mice? Test_SERT->Test_PDE4B No Conclusion_SERT Conclusion: SERT is a primary target Test_SERT->Conclusion_SERT Yes Conclusion_PDE4B Conclusion: PDE4B is a primary target Test_PDE4B->Conclusion_PDE4B Yes Conclusion_Other Conclusion: Other mechanisms are involved Test_PDE4B->Conclusion_Other No Conclusion_SERT->Test_PDE4B Test for second target Conclusion_Both Conclusion: Both SERT and PDE4B are targets

Caption: Logical flow for interpreting knockout study results.

References

Lack of Independent Replication in Mesembrenol Research: A Comparative Analysis of Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature on Mesembrenol and its related alkaloids, derived from the South African plant Sceletium tortuosum, reveals a notable absence of independent replication studies to validate the initial pharmacological findings. While early research has identified this compound and its analogues as potent inhibitors of the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4), critical targets for antidepressant and anti-inflammatory therapies, these foundational discoveries have yet to be independently confirmed. This guide provides a comparative analysis of the available data on this compound, Mesembrine, and Mesembrenone, alongside the reported experimental protocols, to offer researchers a clear overview of the current state of knowledge and to highlight the pressing need for follow-up validation studies.

Comparative Pharmacological Data

The primary psychoactive effects of Sceletium tortuosum alkaloids are attributed to their interaction with the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4). The following tables summarize the key quantitative data from foundational studies, primarily from the work of Harvey et al. (2011), to allow for a direct comparison of the inhibitory activities of this compound and its close chemical relatives.

CompoundTargetMetricValue (nM)Reference
Mesembrine SERTKi1.4
Mesembrenone SERTKi27
This compound SERT-Weak Inhibition
Mesembrine PDE4IC507800
Mesembrenone PDE4IC50< 1000
This compound PDE4-Weak Inhibition
Table 1: Comparative in vitro activity of Sceletium alkaloids on SERT and PDE4. Note: Specific quantitative values for this compound's weak inhibition were not provided in the primary literature.

Key Signaling Pathways

The therapeutic potential of this compound and its related alkaloids lies in their ability to modulate two key signaling pathways. Inhibition of the serotonin transporter (SERT) increases the concentration of serotonin in the synaptic cleft, a mechanism shared with many common antidepressant medications. Inhibition of phosphodiesterase 4 (PDE4) leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory and cognitive-enhancing effects.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Receptor Postsynaptic Receptor Serotonin->Serotonin_Receptor Binding This compound This compound / Analogues This compound->SERT Inhibition

SERT Inhibition Pathway by this compound and its Analogues.

PDE4_Inhibition ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP Cellular_Response Anti-inflammatory & Cognitive Effects PKA->Cellular_Response This compound This compound / Analogues This compound->PDE4 Inhibition SERT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare reagents: - Cell membranes with SERT - [3H]citalopram (Radioligand) - Test compounds (this compound, etc.) - Assay Buffer Incubate Incubate membranes, radioligand, and test compounds Prepare_Reagents->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters with cold buffer Filter->Wash Scintillation_Count Measure radioactivity with scintillation counter Wash->Scintillation_Count Calculate_Binding Calculate specific binding Scintillation_Count->Calculate_Binding Determine_IC50_Ki Determine IC50 and Ki values Calculate_Binding->Determine_IC50_Ki

Assessing the Synergistic Potential of Mesembrenol with Fellow Kanna Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sceletium tortuosum, commonly known as Kanna, is a South African succulent that has long been recognized for its mood-enhancing and anxiolytic properties. These effects are attributed to a complex interplay of alkaloids, with mesembrine (B35894), mesembrenone, mesembrenol, and mesembranol (B1196526) being the most prominent. While the individual pharmacological activities of these compounds are the subject of ongoing research, there is a growing body of evidence suggesting that their true therapeutic potential may lie in their synergistic interactions. This guide provides a comparative analysis of this compound and other key Kanna alkaloids, focusing on their synergistic effects, and outlines experimental protocols to further investigate these interactions.

The primary mechanisms of action for these alkaloids involve the inhibition of the serotonin (B10506) transporter (SERT) and phosphodiesterase-4 (PDE4), both of which are critical targets in the management of depression and anxiety.[1][2] Understanding the synergistic effects of these alkaloids could pave the way for the development of more effective and nuanced phytopharmaceuticals.

Comparative Analysis of Kanna Alkaloids

The primary alkaloids in Sceletium tortuosum each contribute to the plant's overall pharmacological profile through their distinct affinities for SERT and PDE4.

AlkaloidPrimary Mechanism of ActionKnown Potency/Activity
Mesembrine Potent Serotonin Reuptake Inhibitor (SRI)[1]High affinity for SERT (Ki = 1.4 nM)[1]
Weak PDE4 Inhibitor[1]Weak affinity for PDE4 (Ki = 7,800 nM)[1]
Mesembrenone Dual SERT and PDE4 Inhibitor[3][4]Less potent SERT inhibitor than mesembrine[3]
More potent PDE4 inhibitor than mesembrine[3][4]-
This compound PDE4 Inhibitor[3]Less potent PDE4 inhibitor than mesembrine and mesembrenone[3]
Contributes to overall effects[3]-
Mesembranol Serotonin Reuptake Inhibitor[3]Contributes to mood and anxiety management[3]
Potential weak PDE4 Inhibitor[3]-

Evidence for Synergistic Effects

While quantitative data on the synergistic interactions between individual Kanna alkaloids is limited, a key study utilizing a zebrafish model provides compelling evidence for their combined antidepressant-like effects. In this study, a whole extract of Sceletium tortuosum (Zembrin®) demonstrated significant antidepressant-like properties by reversing the effects of reserpine (B192253).[5][6] Notably, the isolated alkaloids, when administered individually at equivalent concentrations to those in the effective extract, failed to produce the same effect.[5][6] This suggests that the antidepressant activity of Kanna is likely due to a synergistic interplay between its constituent alkaloids.[5][6]

In contrast, the anxiolytic-like effects observed in the same study were significantly attributed to mesembrine alone.[5][6] This highlights the nuanced nature of the alkaloids' interactions, with synergy being more critical for certain therapeutic effects than others.

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic effects of this compound with other Kanna alkaloids, a combination of in vitro and in vivo experimental approaches is recommended.

In Vitro Assays

1. Serotonin Reuptake Inhibition (SRI) Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of individual alkaloids and their combinations on the serotonin transporter.

  • Methodology: A radioligand binding assay using human embryonic kidney (HEK293) cells expressing the human serotonin transporter (hSERT) or synaptosomal preparations from rodent brain tissue can be employed. The assay measures the displacement of a radiolabeled ligand (e.g., [³H]citalopram) from the SERT by the test compounds.

  • Data Analysis: The IC50 values for each alkaloid and their combinations are calculated. Synergy is assessed using the Combination Index (CI) method or isobolographic analysis. A CI value less than 1 indicates synergy.

2. Phosphodiesterase-4 (PDE4) Inhibition Assay

  • Objective: To determine the IC50 of individual alkaloids and their combinations on PDE4 activity.

  • Methodology: A common method involves using a commercially available PDE4 assay kit that measures the hydrolysis of cyclic AMP (cAMP). The inhibition of this activity by the test compounds is quantified.

  • Data Analysis: Similar to the SRI assay, IC50 values are determined for individual alkaloids and their combinations. The Combination Index or isobolographic analysis is then used to quantify the level of synergy.

In Vivo Models

1. Zebrafish Light-Dark Transition Test (Anxiolytic Effects)

  • Objective: To assess the anxiolytic-like effects of individual alkaloids and their combinations.

  • Methodology: Zebrafish larvae or adults are placed in a tank with distinct light and dark compartments. The natural aversion of zebrafish to the light compartment is used as a measure of anxiety. The time spent in the dark compartment and the number of transitions between compartments are recorded after administration of the test compounds.

  • Data Analysis: A reduction in the time spent in the dark compartment is indicative of an anxiolytic effect. The effects of the combinations are compared to the individual alkaloids to assess for synergy.

2. Reserpine-Induced Depression Model in Zebrafish

  • Objective: To evaluate the antidepressant-like effects of individual alkaloids and their combinations.

  • Methodology: Zebrafish are treated with reserpine to induce a depressive-like state, characterized by reduced locomotor activity. The ability of the test compounds to reverse this hypolocomotion is then measured.

  • Data Analysis: An increase in locomotor activity in reserpine-treated fish indicates an antidepressant-like effect. The magnitude of this reversal by the alkaloid combinations is compared to that of the individual compounds to determine synergistic interactions.

Mandatory Visualizations

Signaling_Pathways_of_Kanna_Alkaloids cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Kanna Alkaloids SERT Serotonin Transporter (SERT) Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Serotonin_Vesicle Serotonin Vesicle Serotonin_Vesicle->SERT Reuptake Serotonin_Receptor Serotonin Receptor AC Adenylyl Cyclase Serotonin_Receptor->AC Activates ATP ATP ATP->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PDE4 Phosphodiesterase-4 (PDE4) cAMP->PDE4 CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression AMP AMP PDE4->AMP Synaptic_Cleft->Serotonin_Receptor Serotonin Binding Mesembrine Mesembrine Mesembrine->SERT Inhibits Mesembrine->PDE4 Weakly Inhibits Mesembrenone Mesembrenone Mesembrenone->SERT Inhibits Mesembrenone->PDE4 Inhibits This compound This compound This compound->PDE4 Inhibits Mesembranol Mesembranol Mesembranol->SERT Inhibits

Caption: Signaling pathways targeted by Kanna alkaloids.

Experimental_Workflow_for_Synergy_Assessment cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Alkaloid_Isolation Isolate Pure Alkaloids (this compound, Mesembrine, etc.) Dose_Response Determine IC50 for Individual Alkaloids (SERT & PDE4 Inhibition Assays) Alkaloid_Isolation->Dose_Response Combination_Studies Perform Combination Studies (Fixed Ratio or Checkerboard) Dose_Response->Combination_Studies Synergy_Quantification Quantify Synergy (Combination Index / Isobologram) Combination_Studies->Synergy_Quantification Combination_Testing Test Alkaloid Combinations Synergy_Quantification->Combination_Testing Inform Dose Selection Zebrafish_Model Select Zebrafish Model (Anxiety or Depression) Individual_Testing Test Individual Alkaloids Zebrafish_Model->Individual_Testing Individual_Testing->Combination_Testing Behavioral_Analysis Analyze Behavioral Endpoints Combination_Testing->Behavioral_Analysis Synergy_Confirmation Confirm Synergistic Effects Behavioral_Analysis->Synergy_Confirmation

References

A Comparative Guide to the Validation of a Bioassay for the Functional Activity of Mesembrenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioassays for validating the functional activity of Mesembrenol, a key alkaloid found in the plant Sceletium tortuosum. Due to the limited direct research on this compound, this guide leverages data from its closely related and more extensively studied analogues, Mesembrine and Mesembrenone, which share the same core mechanisms of action. The primary functional activities of these compounds are the inhibition of the serotonin (B10506) transporter (SERT) and phosphodiesterase-4 (PDE4).[1][2] This guide will compare various assay formats for these two targets, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate bioassay for their needs.

Comparative Analysis of Bioassays

The functional activity of this compound and its analogues can be assessed through various in vitro bioassays targeting either the serotonin transporter (SERT) or phosphodiesterase-4 (PDE4). The choice of assay depends on the specific research question, desired throughput, and available resources.

Serotonin Transporter (SERT) Inhibition Assays

Mesembrine is a potent inhibitor of the serotonin transporter, with a reported Ki value of 1.4 nM.[2][3][4] Mesembrenone also inhibits SERT, albeit with a lower potency (Ki = 27 nM). This compound is reported to be a significantly less potent SERT inhibitor.

Assay TypePrincipleEndpointTypical Potency (Mesembrine)AdvantagesDisadvantages
Radioligand Binding Assay Competitive binding between a radiolabeled ligand (e.g., [³H]citalopram) and the test compound for the target receptor (SERT).Inhibition constant (Ki)Ki = 1.4 nMHigh sensitivity and specificity; provides direct measure of binding affinity.Requires handling of radioactive materials; endpoint is not a direct measure of functional activity.
Fluorescence-Based Uptake Assay Measures the inhibition of a fluorescent substrate (e.g., ASP+) uptake into cells expressing SERT.IC50Not explicitly found for Mesembrine, but a valid method for SERT inhibitors.Non-radioactive; amenable to high-throughput screening.Indirect measure of functional activity; potential for compound interference with fluorescence.
Cell-Based Functional Assay (TRACT) Measures SERT inhibition by detecting the activation of a co-expressed serotonin receptor (e.g., 5-HT2A) by extracellular serotonin that is not taken up by SERT.EC50 or IC50Not explicitly found for Mesembrine, but a novel functional assay.Measures functional consequence of SERT inhibition; uses native substrate (serotonin).More complex assay setup; requires genetically modified cell lines.
Phosphodiesterase-4 (PDE4) Inhibition Assays

Mesembrenone is a potent inhibitor of PDE4, with IC50 values reported to be less than 1 µM. Mesembrine is a much weaker PDE4 inhibitor, with a reported IC50 of 29 µM.

Assay TypePrincipleEndpointTypical Potency (Mesembrenone)AdvantagesDisadvantages
Fluorescence Polarization (FP) Assay Measures the change in polarization of a fluorescently labeled cAMP substrate upon hydrolysis by PDE4.IC50IC50 < 1 µMHomogeneous assay format; non-radioactive; suitable for high-throughput screening.Indirect measure of enzyme activity; potential for light scattering or fluorescent compound interference.
Cell-Based cAMP Assay Measures the accumulation of intracellular cyclic AMP (cAMP) in response to PDE4 inhibition in cells stimulated with an adenylyl cyclase activator (e.g., forskolin).EC50 or IC50Not explicitly found for Mesembrenone, but a standard method.Measures functional activity in a cellular context; reflects cell permeability and intracellular metabolism.More complex than enzymatic assays; potential for off-target effects influencing cAMP levels.
Enzymatic Assay (Colorimetric) Measures the amount of phosphate (B84403) produced from the hydrolysis of cAMP by PDE4 using a colorimetric reagent (e.g., Malachite Green).IC50IC50 < 1 µMDirect measure of enzyme activity; relatively inexpensive.Lower throughput than FP assays; potential for interference from compounds that absorb at the detection wavelength.

Experimental Protocols

SERT Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter.

Materials:

  • HEK293 cells stably expressing human SERT

  • [³H]citalopram (radioligand)

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize SERT-expressing cells in binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]citalopram, and serial dilutions of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

PDE4 Fluorescence Polarization (FP) Assay

Objective: To determine the inhibitory activity (IC50) of a test compound against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescein-labeled cAMP substrate (FAM-cAMP)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • Binding agent (binds to the hydrolyzed FAM-AMP product)

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 384-well plate, add the test compound dilutions and the PDE4 enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding the FAM-cAMP substrate to all wells. Incubate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction by adding the binding agent. Incubate for an additional 30 minutes at room temperature. Read the fluorescence polarization using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

SERT_Inhibition_Workflow SERT Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Test Compound (e.g., this compound) Dilutions Incubation Incubate Cells with Test Compound and Fluorescent SERT Substrate (ASP+) Compound_Prep->Incubation Cell_Prep Prepare Cells Expressing SERT (e.g., HEK293-hSERT) Cell_Prep->Incubation Uptake SERT-mediated Substrate Uptake Incubation->Uptake Measurement Measure Intracellular Fluorescence Uptake->Measurement Analysis Calculate IC50 Measurement->Analysis

A simplified workflow for a fluorescence-based SERT uptake assay.

PDE4_Signaling_Pathway PDE4 Signaling Pathway and Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Cellular_Response Downstream Cellular Response (e.g., Reduced Inflammation) PKA->Cellular_Response This compound This compound (or analogue) This compound->PDE4 Inhibits

The role of PDE4 in the cAMP signaling pathway and its inhibition by this compound analogues.

PDE4_Assay_Workflow Cell-Based PDE4 Inhibition Assay Workflow cluster_setup Assay Setup cluster_stimulation Stimulation cluster_measurement Measurement & Analysis Seed_Cells Seed Cells (e.g., PBMCs) Add_Inhibitor Add Test Compound (e.g., this compound) Seed_Cells->Add_Inhibitor Stimulate Stimulate with Forskolin (to increase cAMP) Add_Inhibitor->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_cAMP Measure Intracellular cAMP (e.g., ELISA, HTRF) Lyse_Cells->Measure_cAMP Calculate_EC50 Calculate EC50 Measure_cAMP->Calculate_EC50

A generalized workflow for a cell-based PDE4 functional assay.

Conclusion

The validation of a bioassay for the functional activity of this compound requires a careful consideration of its primary molecular targets: the serotonin transporter and phosphodiesterase-4. This guide has provided a comparative overview of common assay formats for these targets, leveraging data from the more extensively studied analogues, Mesembrine and Mesembrenone. For a comprehensive validation, it is recommended to employ both a direct binding or enzymatic assay to determine potency at the molecular target, and a cell-based functional assay to confirm activity in a more physiologically relevant context. The detailed protocols and visual workflows provided herein serve as a foundation for researchers to design and implement a robust validation strategy for this compound or other novel SERT and PDE4 inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for Mesembrenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of mesembrenol (B12402132), an alkaloid found in Sceletium tortuosum. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As this compound is a psychoactive compound, special attention must be paid to its complete deactivation before disposal.

I. Hazard Assessment and Safety Precautions

Assumed Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes serious eye irritation.

Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or neoprene).

  • Wear safety glasses with side shields or goggles.

  • Wear a lab coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

II. Waste Segregation and Collection

Proper segregation of this compound waste is the first step in ensuring its safe disposal.

  • Solid Waste:

    • Contaminated materials such as unused this compound powder, contaminated gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.

    • The container should be shatter-resistant and made of a compatible material.

    • Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently or produce toxic gases.

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

III. On-Site Deactivation of this compound

For small quantities of this compound waste generated in a laboratory setting, on-site deactivation is a recommended practice to render the compound non-psychoactive before it enters the hazardous waste stream. Two potential methods are outlined below. It is crucial to perform these procedures in a chemical fume hood with appropriate PPE.

A. Experimental Protocol: Deactivation via Activated Carbon Adsorption

This method is based on the principle that activated carbon can effectively adsorb organic molecules, including alkaloids, thus deactivating them.

Materials:

  • This compound waste (solid or liquid)

  • Activated carbon (powdered)

  • Water

  • Suitable waste container

  • Stir plate and stir bar (optional)

Procedure:

  • For liquid this compound waste, proceed to step 2. For solid waste, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or water).

  • Transfer the this compound solution to a designated waste container.

  • For every 1 gram of estimated this compound, add approximately 10 grams of powdered activated carbon.

  • Add water to the mixture to create a slurry, ensuring the activated carbon is well-dispersed.

  • Stir the mixture for at least 24 hours to ensure maximum adsorption.

  • After 24 hours, the resulting slurry should be collected as hazardous waste. The this compound is now adsorbed onto the carbon, rendering it less bioavailable.

B. Experimental Protocol: Deactivation via Oxidative Degradation with Potassium Permanganate (B83412)

This protocol utilizes the strong oxidizing properties of potassium permanganate to break down the indole (B1671886) alkaloid structure of this compound. This method should be performed with extreme caution due to the reactivity of potassium permanganate.

Materials:

  • This compound waste (in aqueous solution)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)

  • Sodium bisulfite (NaHSO₃) solution for quenching

  • pH paper or pH meter

  • Suitable waste container

Procedure:

  • Ensure the this compound waste is in an aqueous solution. If it is in an organic solvent, the solvent must be evaporated first in a fume hood.

  • Acidify the aqueous this compound solution by slowly adding dilute sulfuric acid until the pH is approximately 3.

  • Slowly add a saturated solution of potassium permanganate dropwise while stirring. A color change to brown or the formation of a brown precipitate (MnO₂) indicates the reaction is proceeding.

  • Continue adding potassium permanganate until a faint, persistent pink or purple color remains for at least 30 minutes, indicating an excess of the oxidizing agent and complete degradation of the this compound.

  • Quench the excess potassium permanganate by adding a sodium bisulfite solution dropwise until the purple color disappears.

  • Neutralize the solution by adding a suitable base (e.g., sodium bicarbonate) until the pH is between 6 and 8.

  • The final solution, containing degraded products and inorganic salts, should be collected as hazardous waste.

IV. Final Disposal Procedures

Following deactivation, the this compound waste must be disposed of in accordance with institutional, local, and national regulations.

  • Containerization: Ensure the deactivated waste is in a properly labeled and sealed hazardous waste container.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be away from general lab traffic and have secondary containment.

  • Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The waste will be transported to a licensed hazardous waste disposal facility for final treatment, such as incineration.

Never dispose of this compound or its deactivated waste down the drain or in the regular trash.

V. Quantitative Data Summary

The following table summarizes key quantitative parameters for the temporary storage of hazardous chemical waste in a laboratory setting. These are general guidelines and may vary based on local regulations.

ParameterGuideline
Maximum volume of hazardous waste in a Satellite Accumulation Area (SAA)55 gallons
Maximum time for waste accumulation in a full container in an SAA3 days
Maximum time for a partially filled container to remain in an SAA1 year

Visualizations

This compound Disposal Workflow

Mesembrenol_Disposal_Workflow start Generation of This compound Waste assess Assess Waste Type (Solid or Liquid) start->assess segregate Segregate into Dedicated Hazardous Waste Container assess->segregate label Label Container Correctly: 'Hazardous Waste - this compound' segregate->label deactivate Perform On-Site Deactivation (e.g., Activated Carbon or Oxidation) label->deactivate storage Store in Satellite Accumulation Area (SAA) deactivate->storage pickup Arrange for EHS Pickup storage->pickup disposal Final Disposal by Licensed Facility pickup->disposal Deactivation_Logic waste_generated This compound Waste (Solid or Liquid) is_small_quantity Is it a small, manageable quantity? waste_generated->is_small_quantity deactivate_on_site Deactivate On-Site is_small_quantity->deactivate_on_site Yes collect_directly Collect Directly as Hazardous Waste is_small_quantity->collect_directly No choose_method Choose Deactivation Method deactivate_on_site->choose_method to_final_disposal Proceed to Final Disposal collect_directly->to_final_disposal activated_carbon Activated Carbon Adsorption choose_method->activated_carbon Preferred oxidation Oxidative Degradation choose_method->oxidation Alternative activated_carbon->to_final_disposal oxidation->to_final_disposal

Personal protective equipment for handling Mesembrenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Mesembrenol. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

Consistent and correct use of PPE is the most critical line of defense against potential exposure. Based on general chemical handling guidelines, the following PPE is mandatory when working with this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended. Ensure they are unlined and elbow-length to protect wrists.[1][2]Prevents skin contact. Leather or cotton gloves are unsuitable as they can absorb chemicals.[1]
Body Protection Laboratory Coat / CoverallsLong-sleeved, properly fitted lab coat. For larger quantities or risk of splash, chemical-resistant coveralls (e.g., Tyvek®) should be considered.[3]Protects skin and personal clothing from contamination.
Eye & Face Protection Safety Goggles / Face ShieldSnug-fitting, non-fogging safety goggles that provide a complete seal around the eyes.[1][3] A face shield should be worn over goggles during procedures with a high risk of splashing.[1][3]Protects eyes from splashes, dust, and vapors.
Respiratory Protection Fume Hood / RespiratorAll handling of solid this compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[3]Protects against inhalation of dust or aerosols, which may cause respiratory irritation.
Foot Protection Closed-toe ShoesWaterproof, chemical-resistant boots or shoes.[2][3]Protects feet from spills and dropped objects.

Hazard Mitigation and Handling Protocol

Adherence to a strict operational workflow is essential for minimizing risk. The following step-by-step process outlines the safe handling of this compound from preparation to disposal.

2.1 Pre-Handling Preparations

  • Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.

  • Assemble PPE: Before handling the chemical, ensure all required PPE is in good condition and worn correctly.[3]

  • Prepare for Spills: Have a chemical spill kit readily accessible.

  • Review Procedures: Read and understand the entire experimental protocol before starting.

2.2 Handling this compound

  • Weighing: Carefully weigh the solid compound within the fume hood to prevent the generation of airborne dust.

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing. Keep the container tightly closed when not in use.[4]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

2.3 Post-Handling Procedures

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves immediately.[3]

  • Personal Hygiene: Wash hands and face thoroughly after completing the work and before leaving the laboratory.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[4][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek medical attention if irritation persists.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, regional, and national environmental regulations.[4] Do not dispose of down the drain or in general trash.

Safe Handling Workflow

The following diagram illustrates the logical progression for the safe handling of this compound.

SafeHandlingWorkflow prep 1. Preparation - Verify Fume Hood - Assemble PPE - Prepare Spill Kit handling 2. Handling - Weigh Solid in Hood - Prepare Solution - Keep Containers Closed prep->handling Proceed if safe post_handling 3. Post-Handling - Decontaminate Surfaces - Clean Equipment handling->post_handling emergency Emergency Occurs (Spill/Exposure) handling->emergency If incident waste 4. Waste Disposal - Segregate Waste - Label Containers - Store Securely post_handling->waste ppe_removal 5. PPE Removal & Hygiene - Remove PPE Correctly - Wash Hands Thoroughly waste->ppe_removal end_node End ppe_removal->end_node start_node Start start_node->prep emergency_proc Execute Emergency Procedures emergency->emergency_proc emergency_proc->post_handling After securing area

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。